This technical guide provides an in-depth analysis of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene (CAS 1310947-47-7), a high-value halogenated thioether scaffold used in medicinal chemistry.[1] This document details its ph...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene (CAS 1310947-47-7), a high-value halogenated thioether scaffold used in medicinal chemistry.[1] This document details its physicochemical profile, validated synthesis routes, and chemoselective reactivity, specifically focusing on the orthogonal functionalization of its bromo- and chloro- substituents.
[1]
Chemical Identity & Physicochemical Profile
4-Bromo-2-chloro-1-(ethylsulfanyl)benzene is a tri-functionalized aromatic building block.[1][2] Its utility stems from the distinct electronic and steric environments of its three substituents: the labile bromine (for primary coupling), the robust chlorine (for secondary functionalization or steric blocking), and the ethylsulfany group (a lipophilic anchor or metabolic handle).
Table 1: Physicochemical Specifications
Property
Value / Description
Source/Note
CAS Number
1310947-47-7
Registry
IUPAC Name
4-Bromo-2-chloro-1-ethylsulfanylbenzene
Systematic
Molecular Formula
C₈H₈BrClS
Molecular Weight
251.57 g/mol
Physical State
Pale yellow oil or low-melting solid
Ambient
Boiling Point
277.1 ± 30.0 °C
Predicted (760 Torr)
Density
1.56 ± 0.1 g/cm³
Predicted
LogP
~4.4
High Lipophilicity
Solubility
Soluble in DCM, THF, Toluene; Insoluble in Water
Electronic Character
Electron-rich (S-donor) core with EWG halogens
Synthesis & Production Architectures
The synthesis of this scaffold must avoid scrambling the halogen positions. Two primary routes are validated for high-purity production: Nucleophilic Aromatic Substitution (SₙAr) and S-Alkylation .
Route A: S-Alkylation of Thiophenols (Preferred for Scale)
This route utilizes 4-bromo-2-chlorobenzenethiol. The thiol is deprotonated and alkylated with ethyl iodide or ethyl bromide. This method is preferred for gram-scale synthesis due to mild conditions that prevent halogen exchange.
Mechanism: Sₙ2 attack of the thiolate anion on the ethyl halide.
Route B: Regioselective SₙAr on Fluoroarenes
Starting from 4-bromo-2-chloro-1-fluorobenzene, the highly electronegative fluorine atom activates the C-1 position for nucleophilic attack by ethanethiol.
Reagents: 4-Bromo-2-chloro-1-fluorobenzene, Ethanethiol, NaH or Cs₂CO₃, DMSO.
Selectivity: The fluorine is significantly more labile to SₙAr than the chlorine or bromine, ensuring the halogen pattern remains intact [1].
Visualization: Synthetic Workflows
The following diagram outlines the logical flow for both synthesis routes.
The core value of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene lies in its orthogonal reactivity . The three functional groups react under distinct conditions, allowing for sequential, programmable molecular assembly.
The "Halogen Dance": Br vs. Cl Selectivity
Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) occur preferentially at the C-Br bond over the C-Cl bond. The Bond Dissociation Energy (BDE) of C-Br (~80 kcal/mol) is lower than C-Cl (~95 kcal/mol), making oxidative addition to Pd(0) faster for the bromide [2].
Primary Functionalization (Site A): The C-Br position.[3][4]
Secondary Functionalization (Site B): The C-Cl position (requires specialized bulky ligands like XPhos or RuPhos after the Br is consumed).
Tertiary Functionalization (Site C): The Sulfur atom (oxidation to sulfoxide/sulfone).
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for steric bulk)
Base: Na₂CO₃ (2.0 equiv, aqueous 2M)
Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)
Step-by-Step Methodology:
Degassing: Charge the reaction vessel with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (3 cycles) to prevent homocoupling or oxidation of the thioether.
Solvation: Add degassed solvents and base under positive Argon pressure.
Reaction: Heat to 80°C. Monitor by HPLC/TLC. The C-Br insertion typically completes within 2-4 hours.
Critical Control Point: Do not exceed 100°C or use highly active ligands (e.g., SPhos) initially, as this may trigger premature C-Cl activation [3].
Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO₄.[4]
Purification: Silica gel chromatography (Hexanes/EtOAc).
Visualization: Orthogonal Reactivity Map
This diagram illustrates the sequential functionalization logic.
Figure 2: Chemoselective functionalization pathways based on bond dissociation energies.
Applications in Drug Discovery
This molecule serves as a bioisostere and a scaffold .[1]
Lipophilic Spacer: The ethylsulfanyl group provides a flexible, lipophilic tail (LogP ~4.4) that can occupy hydrophobic pockets in enzymes (e.g., kinases or GPCRs).
Metabolic Modulation: The sulfur atom is a "soft" metabolic spot. It can be strategically oxidized in vivo to a sulfoxide (chiral center) or sulfone, altering polarity and solubility without changing the carbon skeleton.
Library Generation: The ability to selectively couple the Br, then the Cl, allows for the rapid generation of SAR (Structure-Activity Relationship) libraries around the central benzene ring.
Handling & Safety (GHS Standards)
While specific toxicological data for this exact CAS is limited, properties are inferred from the class of halogenated aryl thioethers.
Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The thioether is susceptible to slow oxidation by atmospheric oxygen over time.
Disposal: Must be treated as halogenated organic waste. Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides) due to the risk of energetic sulfur oxidation.
References
SₙAr Reactivity of Haloarenes: Journal of Science and Technology, "Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides," Link.
Pd-Catalyzed Selectivity (Br vs Cl): BenchChem, "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide," Link.
Thioether Coupling Protocols: The Journal of Organic Chemistry, "A General, Efficient, and Functional-Group-Tolerant Catalyst System for the Palladium-Catalyzed Thioetherification," Link.
Comprehensive Synthesis and Mechanistic Pathway of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene
Executive Summary The compound 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene (CAS: 1310947-47-7) is a critical halogenated thioether intermediate utilized in advanced pharmaceutical development. Its unique substitution patte...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene (CAS: 1310947-47-7) is a critical halogenated thioether intermediate utilized in advanced pharmaceutical development. Its unique substitution pattern—featuring an ethyl thioether linkage alongside ortho-chloro and para-bromo halogens—makes it a highly versatile building block for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and subsequent oxidation to sulfoxides or sulfones. Notably, this scaffold is integral to the synthesis of 2-pyridone-based Glucokinase (GK) activators [1] and positive allosteric modulators (PAMs) for the Dopamine D1 Receptor (D1R) [2].
This technical guide provides a rigorous, self-validating framework for synthesizing this compound, detailing two primary field-proven methodologies: S-Alkylation and Nucleophilic Aromatic Substitution (SNAr) . By analyzing the causality behind reagent selection, solvent effects, and thermodynamic parameters, this whitepaper equips synthetic chemists with the logic required to scale and optimize these pathways.
Physicochemical Profiling
Before initiating synthesis, understanding the target's physicochemical properties is essential for designing appropriate extraction, purification, and analytical workflows. The lipophilic nature of the thioether and the density imparted by the heavy halogens dictate the use of non-polar organic solvents during workup.
Property
Value
Relevance to Experimental Design
Chemical Formula
C₈H₈BrClS
Determines atom economy and stoichiometric calculations.
Molecular Weight
251.57 g/mol
Used for precise molar equivalent tracking.
CAS Number
1310947-47-7
Reference for regulatory and safety documentation.
Predicted Boiling Point
~277.1 °C
Indicates low volatility; safe for vacuum concentration.
Predicted Density
~1.56 g/cm³
Product will typically reside in the lower organic layer if extracted with dense solvents (e.g., DCM), but upper layer with EtOAc/Hexanes.
LogP (Octanol/Water)
~4.4
Highly lipophilic; requires reverse-phase HPLC for LC-MS analysis and dictates strong retention on normal-phase silica.
Retrosynthetic Analysis & Strategy Selection
The synthesis of aryl alkyl thioethers generally relies on the formation of the carbon-sulfur (C-S) bond. Retrosynthetic disconnection of 4-bromo-2-chloro-1-(ethylsulfanyl)benzene yields two logical synthons:
Disconnection at the Alkyl C-S bond: Leads to 4-bromo-2-chlorobenzenethiol and an ethyl halide.
Disconnection at the Aryl C-S bond: Leads to a 1-fluoro- or 1-halo-arene and an ethanethiolate nucleophile.
Both routes are highly viable, but their selection depends on starting material availability, safety constraints (e.g., handling volatile ethanethiol), and scale-up economics.
Primary Synthesis Route: S-Alkylation of 4-Bromo-2-chlorobenzenethiol (Route A)
Causality & Logic
This route utilizes an Sₙ2 mechanism. Thiophenols are highly acidic (pKa ~ 6-7) compared to aliphatic alcohols, allowing for deprotonation by mild bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) [2]. The resulting thiolate anion is a "soft," highly polarizable nucleophile that rapidly attacks the electrophilic carbon of ethyl bromide. N,N-Dimethylformamide (DMF) is selected as the solvent because, as a polar aprotic solvent, it effectively solvates the potassium cation while leaving the thiolate anion unsolvated ("naked"), thereby dramatically increasing its nucleophilicity and accelerating the Sₙ2 transition state.
S-Alkylation of 4-bromo-2-chlorobenzenethiol via SN2 mechanism.
Experimental Protocol
Note: Conduct all operations in a well-ventilated fume hood due to the strong odor of thiol derivatives.
Preparation: To an oven-dried, argon-flushed 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-chlorobenzenethiol (10.0 g, 44.7 mmol, 1.0 eq).
Solvation & Deprotonation: Dissolve the starting material in anhydrous DMF (50 mL). Add finely powdered anhydrous K₂CO₃ (9.27 g, 67.1 mmol, 1.5 eq). Stir the suspension at room temperature (20-25 °C) for 30 minutes. The mixture will slightly darken as the thiolate anion forms.
Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Introduce Bromoethane (5.85 g, 53.6 mmol, 1.2 eq) dropwise via a syringe over 10 minutes to prevent exothermic runaway.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 9:1, UV visualization).
Quench & Workup: Pour the reaction mixture into 200 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
Purification: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 50 mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (100% Hexanes to 2% EtOAc in Hexanes) to yield the pure product as a colorless to pale-yellow oil.
Alternative Synthesis Route: Nucleophilic Aromatic Substitution (SNAr) (Route B)
Causality & Logic
When 4-bromo-2-chlorobenzenethiol is unavailable, the SNAr approach using 4-bromo-2-chloro-1-fluorobenzene is a highly efficient alternative [3]. In SNAr reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex, not the leaving group expulsion. Fluorine is the optimal leaving group for SNAr because its extreme electronegativity inductively withdraws electron density from the ipso-carbon, making it highly susceptible to nucleophilic attack by the ethanethiolate anion. The ortho-chloro and para-bromo groups provide additional weak electron-withdrawing stabilization to the intermediate carbanion.
Nucleophilic Aromatic Substitution (SNAr) displacing the fluoride leaving group.
Experimental Protocol
Preparation: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2-chloro-1-fluorobenzene (10.0 g, 47.7 mmol, 1.0 eq) in anhydrous DMF (60 mL).
Nucleophile Addition: Cool the solution to 0 °C. Carefully add Sodium Ethanethiolate (4.41 g, 52.5 mmol, 1.1 eq) in small portions over 15 minutes. Note: Sodium ethanethiolate is highly hygroscopic and malodorous; handle rapidly under inert gas.
Reaction Propagation: Allow the mixture to warm to room temperature, then heat to 50–70 °C for 2.0 hours. The thermal energy overcomes the activation barrier required to form the Meisenheimer complex.
Quench & Workup: Cool the mixture to room temperature. Quench by slowly adding 150 mL of water. Extract the product with Diethyl Ether or Hexanes (3 x 100 mL).
Purification: Wash the combined organic extracts with water (2 x 50 mL) and brine (50 mL). Dry over MgSO₄, filter, and evaporate the solvent in vacuo. The crude product generally exhibits >90% purity but can be passed through a short silica plug (eluting with Hexanes) to remove baseline impurities.
Comparative Analysis of Synthetic Routes
To assist in route selection, the following table summarizes the operational differences between the two methodologies:
Parameter
Route A: S-Alkylation
Route B: SNAr
Primary Reagents
4-bromo-2-chlorobenzenethiol, EtBr
4-bromo-2-chloro-1-fluorobenzene, NaSEt
Reaction Temperature
0 °C to Room Temp
50 °C to 70 °C
Typical Yield
85 - 95%
75 - 85%
Safety Considerations
Thiophenol starting material is highly malodorous and toxic.
Sodium ethanethiolate is moisture-sensitive and malodorous.
Scalability
Excellent; highly predictable Sₙ2 kinetics.
Good; requires careful temperature control to avoid poly-substitution.
Analytical Characterization
To validate the structural integrity of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene, the following analytical signatures must be confirmed:
¹H NMR (400 MHz, CDCl₃): Look for a distinct triplet at ~1.30 ppm (3H, -CH₂CH₃ ) and a quartet at ~2.95 ppm (2H, -CH₂ CH₃) confirming the ethyl group. The aromatic region will display an ABX spin system characteristic of a 1,2,4-trisubstituted benzene ring (typically a doublet at ~7.5 ppm for the proton adjacent to Cl and Br, a doublet of doublets at ~7.3 ppm, and a doublet at ~7.1 ppm).
LC-MS (ESI+): The molecule may not ionize well in standard ESI+ due to the lack of basic functional groups. Atmospheric Pressure Chemical Ionization (APCI) is recommended. The theoretical exact mass is 249.92 g/mol (for the ⁷⁹Br, ³⁵Cl isotope). Expect a characteristic isotopic cluster [M]⁺ at m/z 250, 252, and 254 in a roughly 3:4:1 ratio due to the natural abundance of Br and Cl isotopes.
References
Source: Google Patents (US20110237791A1)
Title: 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease
Source: Journal of Medicinal Chemistry (PMC9464606)
URL: [Link]
Title: 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene Synthesis and Reaction Data
Source: Molaid Chemical Database
URL: [Link]
Foundational
Technical Guide: Starting Materials for 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene
This guide details the starting materials and synthetic pathways for 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene (CAS: 1310947-47-7). It is designed for researchers requiring high-purity synthesis for drug discovery or agr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the starting materials and synthetic pathways for 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene (CAS: 1310947-47-7). It is designed for researchers requiring high-purity synthesis for drug discovery or agrochemical applications.
Executive Summary & Retrosynthetic Analysis
Target Molecule: 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene
Core Function: Halogenated thioether scaffold used as an intermediate in the synthesis of SGLT2 inhibitors and advanced agrochemicals.
Critical Challenge: Ensuring regioselectivity of the ethylsulfur moiety at the C1 position while preserving the C4-Bromine and C2-Chlorine handles for subsequent cross-coupling.
Retrosynthetic Logic
The synthesis is best approached via disconnection of the C(sp2)-S bond or the S-C(sp3) bond . This reveals three primary starting material classes, ranked by scalability and chemical specificity:
The Thiol Route (High Fidelity): Alkylation of 4-Bromo-2-chlorobenzenethiol.
The SnAr Route (Cost-Effective): Nucleophilic aromatic substitution of 4-Bromo-2-chloro-1-fluorobenzene.
The Aniline Route (De Novo): Diazotization of 4-Bromo-2-chloroaniline.
Figure 1: Retrosynthetic disconnection tree showing the three primary access points.
This is the most reliable starting material for laboratory-scale synthesis (1g – 100g). It requires only a simple S-alkylation, avoiding regioisomer issues associated with substitution reactions.
Feature
Specification
CAS Number
99839-25-5
Purity Requirement
≥ 97% (HPLC)
Physical State
Solid or viscous oil (low melting point)
Impurity Profile
Disulfide Dimer: Bis(4-bromo-2-chlorophenyl) disulfide. Must be <1% as it consumes alkylating agent.
Handling
High Stench. Handle only in a fume hood. Oxidizes to disulfide upon air exposure; store under nitrogen.
Ideal for scale-up (>100g). This route utilizes Nucleophilic Aromatic Substitution (SnAr) . The fluorine atom at C1 is highly activated for substitution by the ortho-chloro and para-bromo groups, making it significantly more reactive than the Cl or Br atoms, thus ensuring regioselectivity.
Feature
Specification
CAS Number
60811-21-4
Purity Requirement
≥ 98%
Reactivity Logic
F >> Cl > Br in SnAr reactions.[1][2] The high electronegativity of F stabilizes the Meisenheimer complex intermediate, allowing selective displacement at C1.
Cost Profile
Significantly lower cost per mole compared to the thiol.
Synthetic Protocols & Methodologies
Protocol 1: S-Alkylation of 4-Bromo-2-chlorobenzenethiol
Mechanism: SN2 Substitution.
Selectivity: Chemoselective for Sulfur over Nitrogen/Oxygen (if impurities exist) due to soft nucleophilicity.
Step-by-Step Workflow:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-chlorobenzenethiol (1.0 equiv) in anhydrous Acetone or DMF (0.5 M concentration).
Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 equiv) . If using DMF, Cesium Carbonate (Cs₂CO₃) can accelerate the reaction.
Alkylation: Dropwise add Iodoethane (Ethyl Iodide, 1.2 equiv) or Bromoethane (1.5 equiv) at 0°C.
Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
Workup: Filter off inorganic salts. Concentrate the solvent. Redissolve in Ethyl Acetate, wash with water and brine.[3]
Purification: Silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes).
Self-Validating Checkpoint: The disappearance of the thiol SH stretch (~2550 cm⁻¹) in IR and the appearance of the ethyl quartet (~2.9 ppm) and triplet (~1.3 ppm) in ¹H NMR confirms conversion.
Protocol 2: SnAr Displacement on 4-Bromo-2-chloro-1-fluorobenzene
Mechanism: Nucleophilic Aromatic Substitution (Addition-Elimination).
Critical Control: Temperature control is vital to prevent halogen scrambling or displacement of the Cl/Br atoms (though rare without metal catalysis).
Step-by-Step Workflow:
Reagent Formation: In a dry flask under Argon, suspend Sodium Ethanethiolate (NaSEt, 1.1 equiv) in anhydrous DMF or DMSO (polar aprotic solvents are required to solvate the cation and activate the thiolate anion).
Alternative: Generate NaSEt in situ using Ethanethiol + NaH at 0°C (Caution: H₂ gas evolution).
Heating: Heat the mixture to 80–100°C . The reaction typically requires 4–12 hours.
Quench: Cool to room temperature and pour into ice-water (exothermic).
Extraction: Extract with Diethyl Ether or MTBE. The product is highly lipophilic.
Purification: Distillation under reduced pressure (if liquid) or chromatography.
Figure 2: Reaction pathway for the SnAr displacement of Fluorine by Thiolate.
Safety & Handling (E-E-A-T)
Thiol Management: Ethanethiol and Benzenethiol derivatives have extremely low odor thresholds (stench). All glassware must be bleached (Sodium Hypochlorite solution) immediately after use to oxidize residues to odorless sulfonates.
Alkylating Agents: Ethyl Iodide is an alkylating agent and suspected carcinogen. Use gloves and work in a fume hood.
Exotherms: The reaction of NaH with thiols (Protocol 2, in situ) releases Hydrogen gas. Ensure adequate venting.
References
4-Bromo-2-chlorobenzenethiol (CAS 99839-25-5). PubChem Compound Summary. National Center for Biotechnology Information. Link
Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. World Intellectual Property Organization (WO2015063726A1). (Demonstrates handling of similar 4-bromo-2-chloro-benzene scaffolds). Link
Nucleophilic Aromatic Substitution. Master Organic Chemistry. (Mechanistic grounding for F vs Cl selectivity). Link
IUPAC name and synonyms for 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene
This guide details the chemical identity, synthesis, and applications of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene , a specialized intermediate in medicinal chemistry. Chemical Identity & Physical Properties This compoun...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the chemical identity, synthesis, and applications of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene , a specialized intermediate in medicinal chemistry.
Chemical Identity & Physical Properties
This compound is a halogenated thioether used primarily as a building block in the synthesis of pharmaceutical agents, particularly Glucokinase (GK) activators.
Soluble in organic solvents (DCM, chloroform, ethyl acetate); insoluble in water.[1][2][3][4]
Synthesis Protocols
The synthesis of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene typically follows two primary retrosynthetic disconnections: Nucleophilic Aromatic Substitution (SₙAr) or S-Alkylation .
This method utilizes the high reactivity of the fluorine atom in 4-bromo-2-chloro-1-fluorobenzene towards nucleophiles. The electron-withdrawing nature of the ortho-chloro group further activates the C-F bond for displacement by the ethanethiolate anion.
Solvent: DMF or NMP (Polar aprotic solvents to enhance nucleophilicity).
Conditions: 80–100°C, Inert atmosphere (N₂).
Step-by-Step Protocol:
Preparation: Charge a reaction vessel with 4-bromo-2-chloro-1-fluorobenzene (1.0 eq) and DMF (5-10 volumes).
Activation: Add anhydrous K₂CO₃ (1.5 eq) to the solution.
Addition: Dropwise add ethanethiol (1.1 eq) at room temperature. Note: Ethanethiol is volatile and odorous; use a scrubber.
Reaction: Heat the mixture to 90°C and stir for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the starting fluoride.
Work-up: Cool to room temperature. Pour into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the target sulfide.
Method B: S-Alkylation of Thiophenol
Alternatively, the compound can be synthesized by alkylating the corresponding thiophenol. This route is useful if the thiophenol precursor is readily available.
Reagents: 4-Bromo-2-chlorobenzenethiol, Ethyl Iodide (EtI) or Ethyl Bromide (EtBr), Base (Cs₂CO₃ or NaH).
Dissolve 4-bromo-2-chlorobenzenethiol (1.0 eq) in acetone.
Add K₂CO₃ (2.0 eq) and stir for 15 minutes to generate the thiolate anion.
Add Ethyl Iodide (1.2 eq) dropwise.
Stir at reflux (approx. 56°C) for 2 hours.
Filter off inorganic salts and concentrate the filtrate to obtain the crude product.
Synthesis Pathway Diagram
Figure 1: Two primary synthetic routes for 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene: Nucleophilic Aromatic Substitution (Top) and S-Alkylation (Bottom).
Applications in Drug Discovery
The primary utility of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene lies in its role as a lipophilic, metabolically stable pharmacophore .
Glucokinase (GK) Activators
This molecule is a documented intermediate in the synthesis of 2-pyridone compounds designed as Glucokinase activators for the treatment of Type 2 Diabetes [1].
Mechanism: Glucokinase acts as the "glucose sensor" in pancreatic beta-cells. Activators increase the enzyme's sensitivity to glucose, stimulating insulin secretion.
Structural Role: The 4-bromo-2-chloro-1-(ethylsulfanyl)benzene moiety serves as the hydrophobic "tail" of the drug molecule. The ethyl sulfide group provides specific steric and electronic properties that enhance binding affinity to the allosteric site of the GK enzyme.
Downstream Chemistry: The bromine atom at the 4-position is a handle for further functionalization, typically via Suzuki-Miyaura coupling or Buchwald-Hartwig amination , allowing the attachment of the core pyridone scaffold.
Application Workflow Diagram
Figure 2: The role of the thioether intermediate in the convergent synthesis of Glucokinase activators.
Safety & Handling (E-E-A-T)
While specific SDS data for this exact CAS is limited, safety protocols should be extrapolated from the close analog 4-bromo-2-chloro-1-fluorobenzene and general aryl sulfides.
H410: Very toxic to aquatic life with long-lasting effects (common for halogenated aromatics).[8]
Odor Control: Thioethers often possess a strong, disagreeable odor. All manipulations involving the precursor ethanethiol or the product should be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) can be used to oxidize and neutralize sulfur residues on glassware.
Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the sulfide to the sulfoxide/sulfone over time.
References
US Patent 2011/0237791 A1. 2-Pyridone Compounds.
PubChem Compound Summary . 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene (CID 58452326). Available at: [Link].
Beilstein Journal of Organic Chemistry . Synthesis of aryl sulfides via radical–radical cross coupling. Available at: [Link] (General reference for aryl sulfide synthesis methodologies).
The following technical guide provides an in-depth analysis of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene , a specialized intermediate used in the synthesis of pharmaceutical agents, particularly Glucokinase (GK) activato...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene , a specialized intermediate used in the synthesis of pharmaceutical agents, particularly Glucokinase (GK) activators.[1]
Executive Summary & Core Identity
4-Bromo-2-chloro-1-(ethylsulfanyl)benzene (CAS 1310947-47-7) is a halogenated thioether used primarily as a scaffold in medicinal chemistry.[1] Its structural motif—containing a manipulatable thioether tail and two distinct halogen handles (bromo and chloro)—allows for orthogonal functionalization.[1] The bromine atom serves as a prime site for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the thioether moiety modulates lipophilicity and metabolic stability in drug candidates.[1]
The synthesis of CAS 1310947-47-7 typically relies on Nucleophilic Aromatic Substitution (SₙAr) .[1] This route is preferred over transition-metal catalysis for this specific substrate due to the high atom economy and the specific activation provided by the fluorine atom in the precursor.[1]
The Precursor Choice: 4-Bromo-2-chloro-1-fluorobenzene
The reaction targets the displacement of a halide by an ethanethiolate nucleophile.[1]
Why Fluorine? In SₙAr reactions, fluoride is often the best leaving group (despite the strong C-F bond) because its high electronegativity significantly lowers the energy of the transition state (Meisenheimer complex).[1]
Regioselectivity: The precursor 4-bromo-2-chloro-1-fluorobenzene has three halogens.[1] The fluorine is activated by the inductive electron-withdrawing effects (-I) of the ortho-chlorine and para-bromine atoms.[1] The thiolate nucleophile selectively attacks the carbon bearing the fluorine.[1]
Reaction Scheme (DOT Visualization)
The following diagram illustrates the transformation logic and the intermediate transition state.
Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of CAS 1310947-47-7.[1][2][3]
Detailed Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. All steps must be performed in a fume hood due to the stench of thiol derivatives.[1]
Wash combined organics with water (2x) and brine (1x) to remove DMF.[1]
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]
Purification: If necessary, purify via silica gel flash chromatography using a gradient of 100% Hexanes to 5% EtOAc/Hexanes.
Applications in Drug Discovery
This compound acts as a critical building block for Glucokinase (GK) Activators .[1]
Mechanism of Action Context
Glucokinase acts as the glucose sensor in pancreatic β-cells.[1] Small molecule activators (GKAs) bind to an allosteric site on the enzyme, increasing its affinity for glucose.[1]
Structural Role: The 4-bromo position allows for the attachment of heteroaromatic rings (e.g., pyridine, thiazole) via Suzuki coupling.[1] The ethylsulfanyl tail often occupies a hydrophobic pocket within the allosteric binding site, contributing to potency and selectivity.[1]
SAR Workflow Visualization
The following diagram depicts how this intermediate fits into a broader Structure-Activity Relationship (SAR) campaign.
Figure 2: Modular synthesis workflow utilizing CAS 1310947-47-7 for drug candidate generation.[1]
Safety & Handling (SDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin.[1]
The following technical guide focuses on Targeted Protein Degradation (TPD) , specifically PROTACs (Proteolysis Targeting Chimeras) , as the core subject. This selection is made because TPD represents the most significan...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide focuses on Targeted Protein Degradation (TPD) , specifically PROTACs (Proteolysis Targeting Chimeras) , as the core subject. This selection is made because TPD represents the most significant paradigm shift in potential applications within modern medicinal chemistry, moving from "occupancy-driven" to "event-driven" pharmacology.
Targeted Protein Degradation (PROTACs) in Medicinal Chemistry
Executive Summary: Beyond Inhibition
The traditional canon of medicinal chemistry has long been dominated by the "occupancy-driven" model, where a small molecule must bind to a protein's active site with high affinity and high residence time to inhibit its function. This approach leaves approximately 80% of the human proteome—including transcription factors, scaffolding proteins, and non-enzymatic targets—classified as "undruggable."
This guide explores the potential applications of Targeted Protein Degradation (TPD) , specifically PROTACs , which hijack the cell's own Ubiquitin-Proteasome System (UPS) to selectively eliminate disease-causing proteins. Unlike inhibitors, PROTACs operate catalytically; a single molecule can destroy multiple copies of a target, decoupling pharmacodynamics from pharmacokinetics (PK/PD) in unprecedented ways.
Mechanistic Foundation: The Ubiquitin-Proteasome Hijack
To understand the application, one must master the mechanism. A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker:
Warhead: Binds the Protein of Interest (POI).
E3 Ligand: Binds an E3 Ubiquitin Ligase (e.g., Cereblon or VHL).
Linker: Facilitates the formation of a productive ternary complex.
The formation of the POI-PROTAC-E3 Ligase ternary complex is the rate-limiting step. Once formed, the E3 ligase transfers ubiquitin (Ub) to surface lysines on the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S Proteasome, recycling the PROTAC for another round of degradation.
Visualization: The Catalytic Degradation Cycle
The following diagram illustrates the kinetic flow of PROTAC-mediated degradation. Note the "Hook Effect" node, a critical phenomenon in medicinal chemistry where excess PROTAC concentration leads to the formation of binary complexes (POI-PROTAC and E3-PROTAC) rather than the productive ternary complex, reducing efficacy.
Caption: Figure 1: The catalytic cycle of PROTAC-mediated protein degradation, highlighting the critical Ternary Complex formation and the limitation of the Hook Effect at high concentrations.
Strategic Applications in Drug Discovery
The shift to degradation opens three specific high-value applications in medicinal chemistry:
A. Targeting "Undruggable" Scaffolding Proteins
Inhibitors require a functional pocket (usually an ATP-binding site). PROTACs only require a surface binder.
Application: Degrading STAT3 or KRAS mutants where enzymatic inhibition is ineffective because the protein's function is driven by protein-protein interactions (PPIs) rather than catalysis.
Mechanistic Advantage:[1] Removing the protein eliminates all its functions, including scaffolding, which inhibitors often miss.
B. Overcoming Resistance Mutations
Kinase inhibitors (e.g., Ibrutinib) often fail when the target mutates (e.g., BTK C481S).
Application: PROTACs can degrade mutant proteins even if the binding affinity is reduced, provided a ternary complex can still transiently form. The "event-driven" nature means the drug doesn't need to stay bound (high residence time) to work.
C. Isoform Selectivity
Achieving selectivity between homologous proteins (e.g., CDK4 vs. CDK6) is difficult with inhibitors targeting the conserved ATP pocket.
Application: PROTACs rely on the surface topology of the E3-POI interface. Even if the ligand binds both isoforms, the linker can be tuned to clash with one isoform but not the other, preventing ubiquitination of the off-target isoform.
Technical Deep Dive: Experimental Protocols
Trustworthiness in TPD research relies on validating that the observed effect is indeed due to degradation and not just inhibition.
Detection: Add detection mix (Eu-Streptavidin and Anti-His-XL665). Incubate for 2 hours at RT in the dark.
Readout: Measure fluorescence emission at 620 nm (Donor) and 665 nm (Acceptor) using a microplate reader (e.g., PHERAstar).
Analysis: Calculate the HTRF Ratio (Signal 665nm / Signal 620nm * 10,000). Plot ratio vs. [PROTAC].
Self-Validation Check: A bell-shaped curve indicates the "Hook Effect," confirming the formation of a ternary complex. If the curve plateaus without dropping, the mechanism may be non-specific aggregation.
Protocol 2: DC50 Determination via Western Blot
Objective: To determine the concentration required to degrade 50% of the target protein.
Seeding: Seed HeLa cells at 0.5 x 10^6 cells/well in 6-well plates.
Treatment: Treat cells with PROTAC (0.1 nM – 10 µM) for 16 hours. Include a DMSO control and a MG132 (Proteasome Inhibitor) rescue control.
Critical Step: The MG132 control is mandatory. If degradation is not reversed by MG132, the mechanism is not proteasome-dependent (likely cytotoxicity or transcriptional downregulation).
Lysis: Lyse cells in RIPA buffer with protease inhibitors.
Quantification: Perform Western Blot. Normalize POI band intensity to a housekeeping protein (e.g., GAPDH).
Calculation: Fit data to a non-linear regression model to derive DC50 and Dmax (maximum degradation depth).
Data Presentation: Inhibitors vs. Degraders
The following table summarizes the distinct pharmacological profiles of a standard inhibitor versus a PROTAC designed for the same target (e.g., BRD4).
Feature
Small Molecule Inhibitor (JQ1)
PROTAC Degrader (dBET1)
Mechanism
Occupancy-driven (Stoichiometric)
Event-driven (Catalytic)
Primary Metric
IC50 (Inhibitory Concentration)
DC50 (Degradation Concentration)
Binding Requirement
High Affinity (nM range) mandatory
Moderate Affinity acceptable
Duration of Action
Dependent on Half-life (t1/2)
Dependent on Protein Resynthesis Rate
Hook Effect
Absent
Present (at high concentrations)
Selectivity
Ligand-dependent
Ligand + Linker + E3 Geometry dependent
Note: Data derived from comparative studies on BET bromodomain degradation [1].
References
Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science. Available at: [Link]
Sakamoto, K. M., et al. (2001). "Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation." Proceedings of the National Academy of Sciences. Available at: [Link]
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. Available at: [Link]
Lai, A. C., & Crews, C. M. (2017). "Induced protein degradation: an emerging drug discovery paradigm." Nature Reviews Drug Discovery. Available at: [Link]
Application Note: Optimized Synthesis Protocol for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS: 461432-23-5) Application: Critical diarylmethane intermediate in the s...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Compound: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS: 461432-23-5)
Application: Critical diarylmethane intermediate in the synthesis of Dapagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor[1].
Strategic Overview & Mechanistic Insights
The synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (often referred to as Formula III in patent literature) is a foundational step in the commercial production of Dapagliflozin[2]. The traditional synthetic route, originally outlined in U.S. Patent No. 6,515,117, involves the Friedel-Crafts acylation of phenetole followed by a ketone reduction in acetonitrile at elevated temperatures (50 °C)[3].
However, process chemists identified a critical flaw in this legacy method: the elevated temperature in the presence of acetonitrile and a Lewis acid triggers a Ritter-type side reaction. Acetonitrile acts as a nucleophile, attacking the transient diaryl carbocation to form N-acetyl-5-bromo-2-chloro-4′-ethoxydiphenylmethylamine (an impurity of Formula VI)[3].
To establish a highly pure, self-validating system suitable for GMP manufacturing, this protocol details an optimized one-pot methodology [4]. By utilizing dichloromethane (DCM) as the sole solvent for both the acylation and reduction steps, and employing a Triethylsilane/Aluminum Chloride (
) system at ambient temperatures, the formation of the N-acetyl impurity is entirely circumvented[3].
Synthesis Pathway
Fig 1: One-pot synthesis pathway of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene from benzoic acid.
The transition from the legacy method to the optimized one-pot protocol yields significant improvements in both yield and purity profile. The quantitative differences are summarized below:
Parameter
Legacy Method (US 6,515,117)
Optimized Method (US 2016/0280619)
Reduction Solvent
Acetonitrile ()
Dichloromethane (DCM)
Reducing System
/
/
Reaction Temperature
50 °C
20–25 °C
N-acetyl Impurity Risk
High (Requires extensive purification)
Substantially free (< 0.1%)
Process Workflow
Multi-step with intermediate isolation
One-pot (Acylation + Reduction)
Overall Yield
~75–80%
> 90%
Detailed Experimental Protocol
Note: This protocol is designed for a 2.0 g scale of starting material but is linearly scalable. Ensure all glassware is oven-dried and reactions are conducted under an inert nitrogen atmosphere to prevent the degradation of moisture-sensitive reagents like oxalyl chloride and aluminum chloride.
Step 1: Activation to 5-Bromo-2-chlorobenzoyl chloride
Causality Check: Oxalyl chloride is selected over thionyl chloride because its byproducts (
, , ) are entirely gaseous, driving the reaction to completion without leaving liquid residues that could interfere with the subsequent Friedel-Crafts reaction[4].
Charge Reactor: Suspend 5-bromo-2-chlorobenzoic acid (2.0 g, 8.5 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere[4].
Catalysis: Add N,N-dimethylformamide (DMF) (0.2 mL) to act as a catalyst (forming the active Vilsmeier-Haack intermediate)[4].
Reagent Addition: Cool the mixture to 0 °C. Dropwise add oxalyl chloride (0.8 mL, ~9.3 mmol) to control the evolution of gases[4].
Reaction: Allow the mixture to warm to 25–30 °C and stir for 1 hour until the solution becomes clear, indicating complete conversion to the acid chloride[4].
Concentration: Concentrate the reaction mixture under vacuum at 40–45 °C to yield an oily residue. Critical Step: This removes unreacted oxalyl chloride, preventing the formation of bis-acylated impurities in Step 2.
Step 2: Friedel-Crafts Acylation
Causality Check: The reaction is strictly maintained at 0–5 °C during the addition of
. Elevated temperatures at this stage can lead to the ether cleavage of phenetole (forming phenol derivatives) or uncontrolled polyalkylation[4].
Dissolution: Dissolve the oily residue (acid chloride) in fresh anhydrous dichloromethane (20 mL) and cool the reactor to 0 °C[4].
Lewis Acid Addition: Slowly add anhydrous aluminum chloride (
) (2.3 g, 17.2 mmol) in small portions over 15 minutes, maintaining the internal temperature between 0 °C and 5 °C[4].
Reaction: Stir the deep-colored reaction mixture at 0–5 °C for 2 hours to form the intermediate 5-bromo-2-chloro-4'-ethoxybenzophenone[4].
Step 3: One-Pot Silane-Mediated Reduction
Causality Check: Triethylsilane (
) is a highly chemoselective hydride donor. In the presence of , the ketone carbonyl is activated, allowing the silane to reduce it directly to a methylene group without risking the reductive dehalogenation of the aryl bromide/chloride bonds (a common failure mode when using Pd/C hydrogenation)[3].
Temperature Adjustment: Allow the reaction mixture from Step 2 to warm to approximately 20 °C[4].
Hydride Addition: Slowly add triethylsilane (3.4 mL, ~21.3 mmol) dropwise to manage any mild exotherm[4].
Reaction: Stir the mixture continuously for 36 hours at 20–25 °C[4].
Quenching & Workup: Carefully pour the reaction mixture into ice-cold water (50 mL) to quench the
. Separate the organic (DCM) layer. Wash the organic layer sequentially with 1N HCl (20 mL), water (20 mL), and brine (20 mL)[3].
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under vacuum to obtain crude 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene[3].
Purification: Purify the crude product via recrystallization (using ethanol/water) or silica gel column chromatography to yield a white to off-white low-melting solid[4].
References
Google Patents. "US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene". United States Patent and Trademark Office.
Google Patents. "EP3497090B1 - Novel processes for preparation of dapagliflozin or its solvates or co-crystals thereof". European Patent Office.
Application Note: Chemoselective Functionalization of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene
Executive Summary This technical guide outlines the strategic utilization of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene as a tri-functional building block in medicinal chemistry. This scaffold offers three distinct handle...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide outlines the strategic utilization of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene as a tri-functional building block in medicinal chemistry. This scaffold offers three distinct handles for diversification, exploitable through orthogonal cross-coupling methodologies.
The core value of this molecule lies in its predictable reactivity hierarchy:
C(sp²)–Br: Highly reactive towards Pd(0) oxidative addition (Site A).
C(sp²)–Cl: Latent reactivity; requires specialized ligands or forcing conditions, allowing for sequential coupling (Site B).
C(sp²)–SEt: A thioether moiety capable of directing ortho-metalation or undergoing Liebeskind–Srogl cross-coupling (Site C).
This guide provides validated protocols for chemoselective Suzuki-Miyaura coupling (targeting C-Br) and subsequent functionalization strategies, ensuring high fidelity in library generation.
Chemoselectivity Profile & Mechanistic Insight
Successful utilization of this scaffold relies on controlling the rate of oxidative addition. The bond dissociation energy (BDE) differences between C–Br (~81 kcal/mol) and C–Cl (~96 kcal/mol) create a kinetic window for selective functionalization.
The Thioether Challenge
The ethylthio group (-SEt) presents a dual challenge/opportunity:
Catalyst Poisoning: Sulfur lone pairs can coordinate to soft metals (Pd), potentially quenching catalytic activity.
Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or bidentate ligands (dppf ) that outcompete sulfur binding and facilitate the oxidative addition cycle.
Objective: Functionalize the C-4 position while leaving the C-Cl and C-SEt groups intact.
Rationale:
Standard Pd(PPh₃)₄ is often insufficient due to sulfur coordination. We utilize Pd(OAc)₂ with SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). SPhos creates a catalytic pocket that prevents sulfur poisoning and accelerates oxidative addition into the C-Br bond.
Objective: Functionalize the C-2 position after C-Br coupling.
Rationale:
Aryl chlorides are less reactive. To activate the C-Cl bond in the presence of the thioether, we employ BrettPhos or RuPhos precatalysts, which are highly active for C-N bond formation and resistant to heteroatom interference.
Materials:
Substrate: Product from Protocol A (1.0 equiv)
Amine: Primary or Secondary amine (1.2 equiv)
Catalyst: BrettPhos Pd G3 Precatalyst (2–5 mol%)
Base: NaOtBu (1.5 equiv)
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
Setup: In a glovebox or under Argon flow, combine substrate (0.5 mmol), amine (0.6 mmol), BrettPhos Pd G3 (10–25 µmol), and NaOtBu (0.75 mmol) in a reaction tube.
Solvent: Add anhydrous 1,4-Dioxane (2.5 mL).
Reaction: Seal and heat to 100 °C for 12–18 hours.
Workup: Filter through a pad of Celite, eluting with DCM. Concentrate and purify via reverse-phase prep-HPLC (due to polarity of amines).
Objective: Replace the ethylthio group with a carbon substituent.
Rationale:
Traditional cross-couplings do not affect the thioether. The Liebeskind-Srogl reaction uses a Copper(I) cofactor to activate the C-S bond, allowing cross-coupling with boronic acids under neutral conditions.
Materials:
Substrate: Product from Protocol A or B (containing -SEt)
Setup: Combine substrate (0.2 mmol), boronic acid (0.3 mmol), Pd(PPh₃)₄ (11.5 mg), and CuTC (57 mg) in a dry Schlenk tube.
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
Reaction: Add degassed THF (2 mL). Stir at 50–60 °C for 16 hours.
Mechanism: The CuTC coordinates the sulfur, polarizing the C-S bond and facilitating oxidative addition of Pd into the C-S bond.
Workup: Dilute with Et₂O. Wash with NH₄Cl (aq) to remove copper salts.
Data Summary & Troubleshooting
Parameter
C-Br Coupling (Suzuki)
C-Cl Coupling (Buchwald)
C-S Coupling (Liebeskind)
Limiting Factor
Oxidative Addition (Facile)
Bond Strength (High)
S-Coordination / Activation
Key Reagent
SPhos / Pd(OAc)₂
BrettPhos Pd G3
CuTC (Stoichiometric)
Temp Range
40–60 °C
80–110 °C
50–65 °C
Common Issue
S-poisoning (low conversion)
Hydrodehalogenation
Protodeboronation
Troubleshooting
Increase SPhos to 2:1 vs Pd
Switch to tBuBrettPhos
Add excess Boronic Acid
References
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Organosulfur Compounds. Angewandte Chemie International Edition, 42(17), 1874–1876. (Discusses Liebeskind-Srogl foundations).[2]
Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). A New Generation of the Liebeskind-Srogl Protocol. Journal of the American Chemical Society, 129(51), 15734–15735. Link
Barde, E., et al. (2019). Thioethers as Electrophiles in Cross-Coupling Reactions.[3] Nature Communications, 10, 1–8. (General context on C-S activation).
BenchChem Technical Review. (2025). Reactivity Trends in Dihalogenated Arenes. Link
Application Note: 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene as a Strategic Scaffold in Pharmaceutical Synthesis
The following Application Note and Protocol Guide is designed for researchers and process chemists involved in the synthesis of pharmaceutical intermediates, specifically targeting the SGLT2 inhibitor class and sulfur-co...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol Guide is designed for researchers and process chemists involved in the synthesis of pharmaceutical intermediates, specifically targeting the SGLT2 inhibitor class and sulfur-containing aryl scaffolds.
Executive Summary
4-Bromo-2-chloro-1-(ethylsulfanyl)benzene (CAS: 1310947-47-7 ) is a highly specialized tri-functionalized aromatic building block.[1] Its structural uniqueness lies in the orthogonal reactivity of its three substituents:
Bromine (C4): A labile handle for Lithium-Halogen Exchange (Li-HE) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1][2]
Chlorine (C2): A steric modulator that remains inert under standard lithiation conditions, providing regiochemical control.[1][2]
Ethylsulfanyl (C1): A masked sulfone precursor or a stable thioether moiety, critical for modulating lipophilicity (LogP) and metabolic stability in drug candidates.[1][2]
This scaffold is particularly relevant in the synthesis of SGLT2 inhibitors (Gliflozin class) and Kinase Inhibitors , where the "Aryl-Linker-Sugar" or "Biaryl" architecture requires precise C-C bond formation without disturbing the sulfur pharmacophore.[1][2]
Chemical Profile & Reactivity Matrix
Understanding the electronic and steric environment is prerequisite to successful utilization.[1][2]
Feature
Chemical Nature
Strategic Utility
C1-SEt
Electron-donating (Resonance), -withdrawing
Precursor to Sulfone (-SO₂Et) via oxidation; directs ortho-lithiation if Br is absent (but Br dominates here).[1]
C2-Cl
Weakly deactivating, Steric bulk
Prevents unwanted metallation at C2; enforces twist in biaryl systems (atropisomerism control).[1][2]
C4-Br
Labile leaving group
Primary Reactive Site. Undergoes rapid Li-HE with n-BuLi at -78°C.
Aromatic Ring
Electron-deficient (due to Halogens)
Susceptible to nucleophilic aromatic substitution () only under forcing conditions (protects the S-Et group).[1]
Critical Insight: The reaction hierarchy is Br > I > H > Cl .[1][2] In this molecule, the C4-Br bond is significantly weaker than the C2-Cl bond, allowing for >98% chemoselective lithiation at C4 without benzyne formation or scrambling.[1][2]
Strategic Synthesis Workflows
The following DOT diagram illustrates the divergent pathways available from this core intermediate, specifically highlighting its role in constructing the "Aglycone" moiety of SGLT2 inhibitors.
Figure 1: Divergent synthetic pathways for 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene. The primary pathway (Blue Arrow) utilizes Lithium-Halogen Exchange for C-glycosylation.[1]
Application: Synthesis of C-aryl glucoside scaffolds (SGLT2 analogs).[1]
Rationale: Direct lithiation is preferred over Grignard formation due to the electron-rich nature of the sulfide, which can poison Mg initiation.[1][2] The low temperature (-78°C) is strictly required to prevent the "dance of sulfur" (migration) or benzyne formation via Cl elimination.[1][2]
System Prep: Flame-dry a 3-neck round-bottom flask under Argon flow. Cool to -78°C using a Dry Ice/Acetone bath.
Solvation: Dissolve the substrate (10 mmol) in anhydrous THF (50 mL). The solution should be clear/colorless.
Lithiation (The Critical Step):
Add n-BuLi dropwise via syringe pump over 20 minutes.[1][2]
Observation: A slight color change (pale yellow) indicates Ar-Li formation.[1][2]
Control: Maintain internal temperature below -70°C.[1][2]
Aging:[1] Stir for 30 minutes at -78°C. (Do not exceed 1 hour to avoid aggregation).
Coupling:
Dissolve the Gluconolactone electrophile in THF (10 mL).
Add dropwise to the Ar-Li solution over 15 minutes.
Stir at -78°C for 1 hour, then allow to warm to -20°C over 2 hours.
Quenching:
Quench with a solution of MsOH (2 eq) in MeOH (20 mL). This converts the intermediate lactol ether to the methyl glycoside.[1][2]
Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.[1][2]
Self-Validation Check:
TLC Monitoring: The starting bromide (
in Hexane) should disappear. The product (glycoside) will be significantly more polar ( in 50% EtOAc/Hex).[1][2]
Safety Note: n-BuLi is pyrophoric.[1][2] Ensure a distinct "nitrogen/argon positive pressure" line is active.[1][2]
Protocol B: Controlled Oxidation to Sulfone
Application: Converting the sulfide linker to a sulfone pharmacophore.[1]
Rationale: Sulfides are often metabolic liabilities (S-oxidation).[1][2] Pre-emptive oxidation to the sulfone (-SO₂Et) creates a stable, electron-withdrawing moiety often found in high-affinity inhibitors.[1][2]
Note: The bromide is highly lipophilic and will elute late (approx 12-13 min).[1][2]
References
PubChem Compound Summary. "4-Bromo-2-chloro-1-(ethylsulfanyl)benzene (CAS 1310947-47-7)."[1][2] National Center for Biotechnology Information.[1][2] Accessed March 5, 2026.[1][2]
Patent US20160280619A1. "Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene."[1][2] (Cited for comparative lithiation methodologies of similar halo-aryl scaffolds).
ChemicalBook. "4-Bromo-2-chloro-1-ethylbenzene and related derivatives."[1][2] (General physical property data).
Organolithium Reagents in Synthesis. "Reaction of n-BuLi with Halo-arenes." University of Urbino / ECHEMI Technical Notes. (Mechanistic grounding for Protocol A).
Analytical methods for the quantification of ethylbenzene
Application Note: Advanced Analytical Strategies for the Quantification of Ethylbenzene Executive Summary Ethylbenzene (EB) is a ubiquitous aromatic hydrocarbon used as a solvent in pharmaceutical synthesis and a precurs...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Analytical Strategies for the Quantification of Ethylbenzene
Executive Summary
Ethylbenzene (EB) is a ubiquitous aromatic hydrocarbon used as a solvent in pharmaceutical synthesis and a precursor in styrene production. Its classification as an ICH Q3C Class 2 solvent (limit: 2170 ppm) and a Group 2B carcinogen (IARC) necessitates rigorous quantification. This guide provides a multi-tiered analytical framework, moving beyond generic screening to offer optimized protocols for:
Pharmaceuticals: High-resolution Headspace GC-FID/MS for residual solvent compliance.
Bio-monitoring: Quantification of the urinary metabolite Mandelic Acid (MA) for occupational safety.
Environmental: Purge & Trap GC-MS for trace-level water analysis.
Part 1: Regulatory & Toxicological Framework
Understanding the "why" behind the method limits is crucial for setting appropriate validation criteria.
Agency / Guideline
Classification
Limit / Threshold
Context
ICH Q3C (R8) / USP <467>
Class 2 Solvent
2170 ppm (Option 1) 21.7 mg/day (PDE)
Residual solvent in drug substances/products. Often associated with Xylenes.[1][2]*
OSHA PEL
Air Contaminant
100 ppm (TWA)
Workplace air quality.
ACGIH BEI
Biological Exposure Index
0.15 g/g Creatinine
Sum of Mandelic Acid + Phenylglyoxylic Acid in urine (End of Shift).
EPA MCL
Water Contaminant
0.7 mg/L (700 ppb)
Maximum Contaminant Level in drinking water.
*Note: While Ethylbenzene has its own PDE, it is frequently found as a 10-17% impurity in commercial Xylene mixtures. Methods must resolve EB from m-Xylene and p-Xylene to ensure accurate specific quantification.
Part 2: Primary Method – Headspace GC-FID/MS (Pharmaceuticals)
Objective: Quantify residual Ethylbenzene in drug substances with full resolution from Xylene isomers.
Rationale: Static Headspace (HS) is the gold standard for volatiles, preventing non-volatile API matrix from contaminating the GC liner.
Analytical Decision Matrix
Figure 1: Decision tree for selecting the appropriate extraction and detection technique based on matrix solubility and sensitivity requirements.
Detailed Protocol (Optimized USP <467>)
Instrument: Agilent 7890/8890 GC with FID (or 5977 MSD) and 7697A Headspace Sampler.
Column:DB-624 (USP G43) or DB-Select 624 UI (30 m x 0.32 mm x 1.8 µm).
Why this column? The "624" phase (6% cyanopropyl-phenyl dimethyl polysiloxane) is critical for separating Ethylbenzene from m/p-Xylene. Standard non-polar columns (DB-1/DB-5) often fail to resolve these co-eluting isomers.
Signal-to-Noise (S/N): > 10 for the limit standard (2170 ppm).
Part 3: Secondary Method – Bio-monitoring (Safety)
Objective: Monitor worker exposure via the urinary metabolite Mandelic Acid (MA) .[5]
Rationale: Ethylbenzene is rapidly metabolized. Direct blood analysis is invasive; urine monitoring of MA is the standard regulatory method (ACGIH).
Metabolic Pathway & Biomarkers
Figure 2: Metabolic pathway of Ethylbenzene identifying Mandelic Acid as the primary target for bio-monitoring.
HPLC-UV Protocol for Mandelic Acid
Sample Prep:
Take 1 mL urine (End-of-shift).
Acidify to pH 2 with HCl (stabilizes MA).
Extract with Ethyl Acetate (2 x 2 mL).
Evaporate to dryness and reconstitute in Mobile Phase.
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm).
Mobile Phase: 20% Acetonitrile / 80% Water (with 0.1% Formic Acid or Phosphate Buffer pH 3.0).
Detection: UV @ 225 nm.
Quantification: External standard calibration against Creatinine-adjusted levels.
Limit: Report results in g/g Creatinine . (ACGIH BEI Limit: 0.15 g/g).
Part 4: Validation Strategy (ICH Q2)
To ensure "Trustworthiness," every method must be validated. Focus on these specific challenges for Ethylbenzene:
Parameter
Acceptance Criteria
Common Challenge & Solution
Specificity
No interference at retention time.
Xylene Co-elution: Use DB-624 column. Verify blank matrix is free of interference.
Linearity
R² > 0.999 (Range: LOQ to 120% of limit).
Carryover: EB is sticky. Use a high bake-out temp (240°C) and inert liners.
Accuracy
Recovery 80-120%.
Volatility Loss: Prepare standards cold. Use gas-tight syringes immediately.
Precision
RSD < 15% (Intermediate Precision).
Headspace Leaks: Check crimp tightness on vials. Use automated crimpers.
References
ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[1][6] Link
USP. (2023). General Chapter <467> Residual Solvents. United States Pharmacopeia. Link
ACGIH. (2023). TLVs and BEIs: Based on the Documentation of the Threshold Limit Values for Chemical Substances and Physical Agents & Biological Exposure Indices. American Conference of Governmental Industrial Hygienists. Link
Centers for Disease Control and Prevention (CDC). (2010). Toxicological Profile for Ethylbenzene.[2][4][7] Agency for Toxic Substances and Disease Registry. Link
Restek Corporation. (2020). Optimizing the Analysis of Residual Solvents (USP <467>). Application Note. Link
Application Note: Advanced Chromatographic Strategies for Substituted Benzenes
Abstract Substituted benzenes—ranging from volatile solvents (toluene, chlorobenzene) to polar intermediates (nitroanilines, phenols)—present unique separation challenges due to their structural similarity and isomeric d...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Substituted benzenes—ranging from volatile solvents (toluene, chlorobenzene) to polar intermediates (nitroanilines, phenols)—present unique separation challenges due to their structural similarity and isomeric diversity (ortho-, meta-, para-). This guide provides a decision framework and two optimized protocols: Headspace-GC-FID for volatile non-polar species and
-Selectivity HPLC for polar positional isomers. We move beyond standard C18 chemistry, demonstrating how phenyl-based stationary phases exploit interactions to resolve critical pairs that co-elute on traditional alkyl phases.
Method Selection & Strategy
The choice between GC and HPLC for substituted benzenes is dictated by volatility and polarity .
Gas Chromatography (GC): The gold standard for non-polar to moderately polar substituted benzenes with boiling points
. Essential for residual solvent analysis (USP <467>) and environmental volatiles (EPA 8260).
High-Performance Liquid Chromatography (HPLC): Required for thermally labile, highly polar (e.g., sulfonic acids), or salt-form substituted benzenes. It is also superior for separating positional isomers where boiling points are identical but electron density differs.
Decision Tree: Workflow Selector
Figure 1: Decision matrix for selecting the optimal chromatographic technique based on analyte physicochemical properties.
Direct liquid injection often contaminates the liner with non-volatile matrix components. Static Headspace (SHS) is preferred as it extracts volatiles based on their partition coefficient (
), leaving the dirty matrix behind. For separation, a "624-type" phase (6% cyanopropylphenyl-dimethylpolysiloxane) provides the necessary polarity to separate benzene derivatives from aliphatic co-contaminants.
2.2 Experimental Conditions
Parameter
Setting
Rationale
Instrument
GC-FID (or MS) with Headspace Sampler
FID is robust for hydrocarbons; MS for unknown ID.
Column
ZB-624 or DB-624 ()
Thick film retains volatiles; Cyanopropyl phase separates aromatics.
Traditional C18 columns separate based on hydrophobicity. However, positional isomers (e.g., o- vs p-nitroaniline) often have identical hydrophobicity.
The Solution: Use a Phenyl-Hexyl or Biphenyl stationary phase.
Mechanism: The
-electrons in the stationary phase interact with the -system of the substituted benzene. Electron-withdrawing groups (like ) on the analyte enhance this interaction.
Solvent Choice:Methanol is mandatory. Acetonitrile (ACN) has its own
-electrons () which compete with the analyte for the stationary phase, effectively "muting" the selectivity. Methanol allows the unique retention mechanism to dominate [1].
3.2 Experimental Conditions
Parameter
Setting
Rationale
Column
Phenyl-Hexyl ()
Maximizes selectivity for aromatics.
Mobile Phase A
Ammonium Formate (pH 3.0)
Controls ionization of anilines/phenols; pH 3 suppresses silanol activity.
Mobile Phase B
Methanol (LC-MS Grade)
Protic solvent; does not interfere with -interactions.
Flow Rate
Standard backpressure/efficiency balance.
Detection
UV @
Max absorbance for benzene ring ( transition).
Gradient
0 min: 10% B 15 min: 90% B
Gradient elution for wide polarity range.
3.3 Separation Logic Diagram
Figure 2: Mechanistic workflow for separating aromatic isomers using Phenyl-Hexyl chemistry.
3.4 Step-by-Step Workflow
System Prep: Flush system with Water/Methanol to remove any traces of Acetonitrile.
Mobile Phase: Prepare
Ammonium Formate. Adjust pH to with Formic Acid.
Sample Diluent: Dissolve samples in 50:50 Water:Methanol. Do not use 100% organic as strong solvent diluents cause peak fronting.
Sequence:
Blank (Diluent)
System Suitability Standard (Mix of isomers)
Samples
Criteria: Ensure Resolution (
) between isomers is .
Data Analysis & System Suitability
Regardless of the method (GC or HPLC), the following acceptance criteria ensure data integrity.
Parameter
Acceptance Limit
Troubleshooting Failure
Resolution ()
(Baseline separation)
GC: Lower ramp rate. HPLC: Switch to Biphenyl column or lower %B.
Tailing Factor ()
HPLC: Check pH (ensure analytes are non-ionized). GC: Check liner cleanliness or column activity.
Precision (RSD)
( injections)
Check injector reproducibility or headspace leak.
Signal-to-Noise
(LOQ), (LOD)
Increase injection volume or concentrate sample.
References
LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Link
USP-NF. (2023). General Chapter <467> Residual Solvents. United States Pharmacopeia.[1] Link
Thermo Fisher Scientific. (2007). Determination of Aniline and Nitroanilines in Environmental Waters. Application Note 191. Link
US EPA. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Link
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Link
Role of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in dapagliflozin synthesis
Executive Summary This technical guide details the critical role and application of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS: 461432-23-5) as the primary aglycone intermediate in the synthesis of Dapagliflozin (Fa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the critical role and application of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS: 461432-23-5) as the primary aglycone intermediate in the synthesis of Dapagliflozin (Farxiga®).
As a Senior Application Scientist, I have structured this protocol to address the specific challenges of the C-glycosylation step —the most complex stage in SGLT2 inhibitor manufacturing. This guide moves beyond basic synthesis to cover mechanistic causality, critical process parameters (CPPs), and self-validating quality control measures.
Chemical Profile & Strategic Importance
The intermediate 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (hereafter referred to as Aglycone-1 ) is the scaffold upon which the glucose moiety is attached. Its structural design is not arbitrary; it is engineered for chemo-selective lithiation .
Property
Specification
Chemical Name
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
CAS Number
Molecular Formula
C₁₅H₁₄BrClO
Molecular Weight
325.63 g/mol
Role
Nucleophilic Aglycone Donor (via Lithiation)
Critical Function
Facilitates stereoselective C-C bond formation at the anomeric center.[1]
Strategic Advantage: The molecule contains both Bromine (Br) and Chlorine (Cl). The C-Br bond is significantly weaker than the C-Cl bond, allowing for selective Lithium-Halogen exchange at the C4 position using n-Butyllithium (n-BuLi) without disturbing the C1-Chlorine atom, which is essential for the final drug's pharmacophore.
Mechanistic Pathway: The C-Glycosylation
The synthesis hinges on a "one-pot" lithiation-coupling-reduction sequence.[2][3] Understanding the mechanism is vital for troubleshooting yield losses.
Lithiation: Aglycone-1 is treated with n-BuLi at low temperatures (-78°C to -40°C). The Lithium replaces the Bromine, generating a nucleophilic Aryllithium species.
Nucleophilic Attack: This Aryllithium species attacks the carbonyl carbon of a protected gluconolactone (typically 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone ).
Lactol Formation: The attack breaks the carbonyl double bond, forming a metastable hemiketal (lactol).
Stereoselective Reduction: The lactol is reduced using Triethylsilane (Et₃SiH) and Boron Trifluoride Etherate (BF₃[4]·OEt₂). This step is governed by the anomeric effect , directing the hydride attack to favor the formation of the
-C-glucoside (the active isomer).
Pathway Visualization
Caption: Fig 1. Mechanistic flow of Aglycone-1 transformation into Dapagliflozin via selective lithiation and C-glycosylation.
Detailed Experimental Protocol
Safety Warning: n-Butyllithium is pyrophoric. Work must be performed under an inert atmosphere (Argon/Nitrogen).[5]
Materials:
Aglycone-1: 10.0 g (30.7 mmol)
TMS-Gluconolactone: 15.8 g (33.8 mmol)
n-Butyllithium (2.5M in hexanes): 13.5 mL (33.8 mmol)
Validation: Measure moisture content of the solvent system via Karl Fischer titration. It must be < 200 ppm . Excess water quenches n-BuLi, leading to des-bromo impurities.
2. Lithiation (The Critical Exchange):
Dissolve Aglycone-1 in anhydrous THF/Toluene (100 mL).
Cool the mixture to -78°C .
Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C.
Mechanistic Insight: Rapid addition causes localized heating, potentially triggering Lithium exchange at the Chlorine position or benzylic deprotonation.
Hold: Stir for 1 hour at -78°C.
3. Coupling (C-Glycosylation):
Dissolve TMS-Gluconolactone in Toluene (50 mL) and cool to -78°C.
Transfer the lactone solution into the Aryllithium mixture via cannula (maintain -78°C).
Stir for 2 hours.
Validation: Monitor by HPLC. Disappearance of Aglycone-1 indicates successful coupling.
4. Quench & Reduction:
Quench with a solution of Methanesulfonic acid (MSA) in methanol to form the methyl glycoside intermediate (optional but recommended for stability).
Warm to 0°C.
Add Triethylsilane (3 eq) followed by slow addition of BF₃·OEt₂ (4 eq).[6][7]
Stir at 0°C–10°C for 4 hours.
Outcome: This step removes the anomeric hydroxyl/methoxy group and deprotects the TMS groups, yielding the final C-glycoside.
Process Optimization & Troubleshooting
The following table summarizes common failure modes associated with Aglycone-1 and their remedies.
Failure Mode
Symptom (HPLC)
Root Cause
Corrective Action
Low Yield
High levels of "Des-bromo" Aglycone (Ar-H)
Moisture in reactor or solvent quenching the Aryllithium.
Dry solvents to <100 ppm water; check inert gas lines.
Impurity Formation
Unknown peaks near product
Lithiation temperature > -50°C causing side reactions (e.g., benzylic attack).
Strictly control addition rate of n-BuLi; ensure efficient cooling.
Incomplete Coupling
Residual Aglycone-1 remains
Insufficient n-BuLi or Lactone degradation.
Titrate n-BuLi before use; use fresh Lactone.
Poor Stereoselectivity
High -anomer content
Reduction temperature too high.
Maintain reduction temp < 10°C to maximize the anomeric effect.
Quality Control Diagram
Caption: Fig 2. Decision logic for in-process quality control during Dapagliflozin synthesis.
References
Meng, W., et al. (2008).[8] "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes."[9] Journal of Medicinal Chemistry.
Bristol-Myers Squibb Company. (2002). "C-Aryl Glucoside SGLT2 Inhibitors and Method." US Patent 6,515,117.
Advanced Strategies for the Assembly of Polysubstituted Benzenes: Application Notes & Protocols
Introduction & Strategic Overview Polysubstituted benzenes are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced organic materials. Historically, the synthesis of these aromatic cores relied he...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
Polysubstituted benzenes are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced organic materials. Historically, the synthesis of these aromatic cores relied heavily on electrophilic aromatic substitution or late-stage transition-metal-catalyzed cross-coupling. However, these classical methods often suffer from poor regioselectivity and severe steric hindrance when attempting to install four or more contiguous substituents.
To overcome these limitations, modern organic synthesis has pivoted toward de novo benzannulation and multicomponent reactions (MCRs) . These strategies construct the aromatic core directly from acyclic precursors, leveraging thermodynamic aromatization as the driving force to achieve complete regiocontrol, high functional group tolerance, and exceptional atom economy.
Mechanistic Framework: Late-Stage Functionalization vs. De Novo Benzannulation
The causality behind choosing a benzannulation approach over cross-coupling lies in the activation energy barriers. In late-stage functionalization, the steric clash between existing ortho-substituents and the incoming coupling partner exponentially increases the transition state energy. Conversely, de novo benzannulation approaches assemble the ring from sterically unencumbered linear precursors. The final aromatization step acts as an irreversible thermodynamic sink, driving the reaction forward.
Strategic comparison: Late-stage functionalization vs. de novo benzannulation for arene synthesis.
Mechanistic Rationale: Gold(I) catalysis is highly effective for alkyne activation, but intermediate gold carbenes can undergo non-productive decomposition pathways. The critical innovation in this protocol is the introduction of an amide (acetamide) as a covalent nucleophilic co-catalyst. The amide traps the highly reactive gold-activated diyne-ene intermediate, preventing decomposition and steering the intermediate through a formal [3+3] cyclization pathway .
Mechanistic pathway of gold-catalyzed [3+3] diyne-ene annulation with an amide co-catalyst.
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glove box (Causality: Strict exclusion of moisture prevents competitive hydration of the alkyne), charge a reaction vial with the diyne-ene substrate (0.5 mmol) and acetamide (0.5 mmol, 1.0 equiv).
Catalyst Addition: Add 10 mol% XPhosAuNTf₂ (0.05 mmol). (Causality: The bulky XPhos ligand stabilizes the gold center, while the weakly coordinating NTf₂ counterion ensures high Lewis acidity).
Solvent Introduction: Dissolve the mixture in 10 mL of amylene-stabilized CHCl₃. (Causality: Amylene stabilization prevents the formation of phosgene, which could poison the catalyst or react with the amide. CHCl₃ provides the optimal dielectric constant for the cationic gold intermediate).
Reaction Execution: Seal the vial, remove it from the glove box, and stir at 40 °C for 12 hours. Monitor the reaction via TLC (hexane/EtOAc). (Self-Validation: Complete consumption of the starting material and the appearance of a single highly UV-active spot confirms successful cyclization).
Work-up: Concentrate the mixture under reduced pressure and purify via silica gel column chromatography to isolate the tetra-substituted benzene.
Protocol 2: Organocatalytic[4+2] Benzannulation via NHC Catalysis
Mechanistic Rationale: N-Heterocyclic Carbenes (NHCs) invert the standard reactivity of enals (umpolung), generating a nucleophilic Breslow intermediate. This intermediate undergoes a [4+2] annulation with enones or other electrophiles. The use of a mild oxidant facilitates the final oxidative aromatization, yielding highly functionalized cyano-bearing benzenes without the need for transition metals .
Step-by-Step Methodology:
Reagent Assembly: To an oven-dried Schlenk tube, add the enal (0.2 mmol), enone (0.24 mmol), triazolium NHC precatalyst (10 mol%), and tetra-tert-butyldiphenoquinone (0.2 mmol) as the oxidant.
Base Addition: Add Cs₂CO₃ (0.2 mmol). (Causality: Cs₂CO₃ is strong enough to deprotonate the triazolium NHC precatalyst to generate the active free carbene, but mild enough to avoid degrading the enal substrate).
Solvent & Reaction: Inject anhydrous DMF (2.0 mL) under an argon atmosphere. Stir the mixture at room temperature for 24 hours. (Causality: DMF solubilizes the inorganic base and stabilizes the polar Breslow intermediate).
Validation & Isolation: Quench the reaction with water and extract with ethyl acetate. Monitor the crude mixture by ¹H NMR prior to chromatography. (Self-Validation: The disappearance of the aldehydic proton (~9.5 ppm) and the emergence of distinct aromatic singlets confirms the benzannulation). Purify via flash chromatography.
Mechanistic Rationale: Multicomponent reactions (MCRs) maximize atom economy. This protocol utilizes a vinylogous Michael addition followed by an intramolecular cyclization. A solvent switch is employed because the initial Michael addition requires a non-polar environment to suppress side reactions, while the subsequent aromatization requires a polar solvent and a stronger base to drive the elimination of the nitro group .
Workflow for the one-pot tandem synthesis of polysubstituted benzenes via Michael addition.
Step-by-Step Methodology:
Michael Addition: In a 5 mL reaction tube, combine vinyl malononitrile (0.1 mmol) and nitroolefin (0.1 mmol) in 1 mL of CH₂Cl₂. Add Et₃N (1.4 μL, 0.01 mmol). Stir at room temperature until TLC indicates complete consumption of starting materials. (Causality: Et₃N acts as a mild base to catalyze the Michael addition without triggering premature, uncontrolled cyclization).
Solvent Switch: Remove the CH₂Cl₂ completely under reduced pressure. (Causality: Removing the non-polar solvent is critical to achieving the reflux temperatures and solubility profiles required for the next step).
Cyclization & Aromatization: Add 5 mL of CH₃CN and EtONa (6.8 mg, 0.1 mmol). Heat the mixture to reflux. (Causality: The stronger base (EtONa) and higher thermal energy drive the intramolecular attack and subsequent elimination of HNO₂ to yield the fully aromatized system).
Purification: Once TLC confirms completion, remove the solvent under reduced pressure and purify by silica gel chromatography (EtOAc/hexanes, 1:8).
Quantitative Data Summary
The following table summarizes the key metrics and operational parameters of the three protocols described above, providing a quick-reference guide for synthetic planning.
Method
Catalyst / Base System
Key Substrates
Yield Range
Regioselectivity
Key Synthetic Advantage
Gold-Catalyzed [3+3]
XPhosAuNTf₂ / Acetamide
Diyne-enes
75–95%
Excellent
Access to highly congested tetra-substituted cores
NHC-Catalyzed [4+2]
Triazolium NHC / Cs₂CO₃
Enals + Enones
60–93%
Complete
Mild, metal-free synthesis of cyano-arenes
Base-Promoted MCR
Et₃N (Step 1) / EtONa (Step 2)
Vinyl malononitriles + Nitroolefins
70–88%
High
One-pot tandem process; high atom economy
References
Title: Gold-Catalyzed Diyne-Ene Annulation for the Synthesis of Polysubstituted Benzenes through Formal[3+3] Approach with Amide as the Critical Co-Catalyst
Source: Nature Communications (via PubMed Central)
URL: [Link][1]
Title: Synthesis of polysubstituted arenes through organocatalytic benzannulation
Source: RSC Advances
URL: [Link][2]
Title: Efficient Method for the Synthesis of Polysubstituted Benzenes by One-Pot Tandem Reaction of Vinyl Malononitriles with Nitroolefins
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link][3]
Large-scale synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Application Note: High-Yield, Large-Scale Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Target Audience: Process Chemists, Pharmaceutical Researchers, and CDMO Drug Development Professionals Compound: 4-Bromo-1...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Yield, Large-Scale Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Target Audience: Process Chemists, Pharmaceutical Researchers, and CDMO Drug Development Professionals
Compound: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS: 461432-23-5)
Application: Key aglycone intermediate in the synthesis of Dapagliflozin (an SGLT2 inhibitor)[1].
Introduction & Mechanistic Rationale
The synthesis of highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as Dapagliflozin, relies heavily on the scalable and high-purity production of their halogenated aglycone precursors[1]. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is the critical diarylmethane building block that undergoes subsequent lithium-halogen exchange to couple with a gluconolactone moiety[2][3].
For large-scale manufacturing, the synthesis must avoid transition-metal-catalyzed cross-couplings that risk heavy metal contamination. Instead, the industry-standard approach utilizes a highly robust, three-step linear sequence starting from commercially available 5-bromo-2-chlorobenzoic acid[3]. As a Senior Application Scientist, it is vital to understand not just the operational parameters, but the causality behind these specific chemical choices to ensure process safety, chemoselectivity, and maximum yield.
Process Chemistry Causality (The "Why")
Acyl Chlorination over Direct Coupling: We utilize oxalyl chloride rather than thionyl chloride for the activation of 5-bromo-2-chlorobenzoic acid[3][4]. Oxalyl chloride operates at ambient temperatures, preventing the thermal degradation of the halogenated ring. The addition of catalytic N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, drastically accelerating the chlorination while producing easily scrubbed gaseous byproducts (CO and CO₂).
Regioselective Friedel-Crafts Acylation: The coupling of the resulting acyl chloride with phenetole (ethoxybenzene) is driven by aluminum chloride (AlCl₃)[3][4]. Phenetole is highly activated; thus, strict temperature control (0–5 °C) is mandatory[4]. Exceeding this thermal threshold leads to two failure modes: the cleavage of the ethyl ether (dealkylation) and a loss of strict para-regioselectivity, generating unwanted ortho-coupled isomers that are notoriously difficult to purge downstream.
Chemoselective Ionic Reduction: The reduction of the diaryl ketone intermediate to a methylene bridge presents a significant chemoselective challenge[2]. Standard catalytic hydrogenation (e.g., Pd/C) is strictly prohibited as it triggers rapid debromination of the aromatic ring. Instead, we deploy an ionic hydrogenation system using triethylsilane (Et₃SiH) as a hydride donor and boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid[1][4]. This combination selectively activates and reduces the carbonyl group while leaving the sensitive C-Br and C-Cl bonds completely intact.
Synthetic Pathway Visualization
Workflow for the large-scale synthesis of the Dapagliflozin intermediate.
Quantitative Data & Process Parameters
The following table summarizes the optimized parameters for a scaled-up workflow, ensuring reproducible yields and high-purity profiles required for API intermediate manufacturing.
Note: The following protocol is scaled for a 1.0 kg input of starting material to reflect pilot-plant or large-scale laboratory operations. Ensure all reactions are performed under a strict nitrogen atmosphere using anhydrous solvents.
Step 1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride
Preparation: Charge a dry, glass-lined 20 L reactor with 5-bromo-2-chlorobenzoic acid (1.0 kg, 4.25 mol) and anhydrous dichloromethane (DCM, 10 L)[3][4].
Catalysis: Add anhydrous DMF (16 mL, 0.05 eq) to the suspension.
Activation: Slowly add oxalyl chloride (435 mL, 1.2 eq) via a dropping funnel over 1 hour[4]. Caution: Vigorous gas evolution (CO, CO₂) will occur. Ensure the scrubber system is active.
Maturation: Stir the reaction mixture at 20–25 °C for 2 hours until the suspension transitions into a clear solution[4].
Validation Checkpoint: Withdraw a 0.5 mL aliquot, quench in 2 mL of methanol, and analyze via HPLC. The reaction is complete when the methyl ester derivative of the starting material is <1.0% area.
Concentration: Concentrate the mixture under vacuum at 40 °C to yield the acyl chloride as a viscous, pale-yellow oil[4]. Do not purify further; proceed directly to Step 2 to prevent hydrolysis.
Step 2: Synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Preparation: Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (10 L) and cool the reactor to 0 °C using a chiller[4].
Coupling: Add phenetole (ethoxybenzene) (540 mL, 1.1 eq) to the solution[3][4].
Lewis Acid Addition: Introduce anhydrous aluminum chloride (AlCl₃) (680 g, 1.2 eq) in small portions over 1.5 hours, strictly maintaining the internal temperature between 0 °C and 5 °C[4].
Maturation: Stir the mixture at 0–5 °C for 2 hours[4].
Validation Checkpoint: Perform TLC (Hexane:Ethyl Acetate 9:1) or HPLC. The acyl chloride should be entirely consumed.
Quenching: Carefully transfer the reaction mixture into a secondary vessel containing crushed ice (5 kg) and 1M HCl (2 L) under vigorous stirring.
Workup: Separate the organic layer, wash with 10% aqueous NaOH (2 L) to remove unreacted phenolic byproducts, followed by brine (2 L). Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from absolute ethanol to obtain the ketone intermediate[5].
Step 3: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Preparation: Charge a 20 L reactor with the ketone intermediate (approx. 1.3 kg) and a solvent mixture of DCM (8 L) and Acetonitrile (4 L)[3][4]. Cool to 10 °C.
Activation: Dropwise, add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 L, ~2.0 eq) while maintaining the temperature below 20 °C[3][4].
Maturation: Allow the reaction to warm to 20–25 °C and stir for 24 to 36 hours[4].
Validation Checkpoint: Monitor via HPLC. The ketone peak must be <0.5% area. If the reaction stalls, an additional 0.5 eq of Et₃SiH and BF₃·OEt₂ can be spiked into the reactor.
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 L) until gas evolution ceases and the pH is neutralized. Separate the organic layer, wash with water (3 L) and brine (3 L), and concentrate under vacuum.
Final Purification: Purify the crude oily residue via crystallization from methanol/water or via short-path silica plug filtration to yield the final 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene as a high-purity white to off-white solid[6][7].
References
Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available at:[Link]
Application Note: Strategic Utilization of 4-Bromoaniline in Agrochemical and Dye Synthesis
[1][2] Abstract 4-Bromoaniline (CAS 106-40-1) serves as a critical halogenated aromatic intermediate in the industrial synthesis of phenylurea herbicides and azo dyes.[1] Its para-substituted bromine atom offers unique e...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Abstract
4-Bromoaniline (CAS 106-40-1) serves as a critical halogenated aromatic intermediate in the industrial synthesis of phenylurea herbicides and azo dyes.[1] Its para-substituted bromine atom offers unique electronic properties—acting as a weak deactivator yet an ortho/para director—while providing a reliable handle for transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura).[1] This guide details the specific protocols for synthesizing the herbicide Metobromuron and a model Disperse Azo Dye , emphasizing reaction stoichiometry, safety management of diazonium intermediates, and yield optimization.
Introduction: The Chemical Advantage of 4-Bromoaniline
In the design of bioactive molecules and chromophores, 4-bromoaniline is valued for its dual functionality:
The Primary Amine (-NH₂): A nucleophilic center ready for acylation, alkylation, or diazotization.[1]
The Aryl Bromide (-Br): A robust leaving group for palladium-catalyzed cross-coupling or a lipophilic moiety that enhances the bioavailability of agrochemicals and the lightfastness of dyes.
Unlike its chloro- analog, the bromo- substituent offers a better balance of lipophilicity (logP enhancement) and reactivity for subsequent functionalization, making it indispensable in the "Design-for-Degradation" of modern agrochemicals.[1]
Key Physiochemical Properties
Property
Value
Relevance
Molecular Weight
172.02 g/mol
Stoichiometric calculations
Melting Point
60–64 °C
Solid handling; requires gentle heating for melt reactions
Boiling Point
230–250 °C (dec)
High boiling point allows high-temp reactions
pKa (Conjugate Acid)
~3.9
Weaker base than aniline; requires strong acids for diazotization
Agrochemical Application: Synthesis of Metobromuron[3]
Metobromuron (3-(4-bromophenyl)-1-methoxy-1-methylurea) is a selective herbicide used in potato and tobacco cultivation.[1] The synthesis exploits the nucleophilicity of 4-bromoaniline to form a urea linkage via an isocyanate intermediate.
Reaction Pathway
The industrial route typically involves the phosgenation of 4-bromoaniline to generate 4-bromophenyl isocyanate, followed by nucleophilic addition of N,O-dimethylhydroxylamine.[1]
Figure 1: Synthetic pathway for Metobromuron via isocyanate intermediate.[1]
Experimental Protocol: Metobromuron Synthesis
Safety Note: This reaction uses triphosgene (a solid phosgene substitute).[1] All operations must be performed in a fume hood with a scrubber system.
Dissolve 4-bromoaniline (17.2 g, 100 mmol) in anhydrous toluene (150 mL) in a 500 mL round-bottom flask.
Add triphosgene (10.4 g, 35 mmol) slowly at 0°C.
Heat the mixture to reflux (110°C) for 3 hours. The solution will clear as the isocyanate forms and HCl gas is evolved (scrub gas!).
Checkpoint: Monitor by IR; appearance of a strong peak at ~2270 cm⁻¹ confirms isocyanate formation.
Urea Coupling:
Cool the reaction mixture to 0°C.
In a separate vessel, neutralize N,O-dimethylhydroxylamine HCl (10.7 g, 110 mmol) with Et₃N (25.3 g, 250 mmol) in toluene (50 mL).
Add the amine solution dropwise to the isocyanate mixture, maintaining temperature < 10°C.
Allow to warm to room temperature and stir for 4 hours.
Workup:
Quench with water (100 mL). Separate the organic layer.[2][3]
Wash organic layer with 1N HCl (2 x 50 mL) to remove unreacted amines, then brine.[1]
Dry over MgSO₄ and concentrate under vacuum.
Recrystallize from ethanol/water to yield white crystals of Metobromuron.
Dye Application: Synthesis of Disperse Azo Dyes[6]
4-Bromoaniline is a standard "diazo component" for creating disperse dyes.[1] The bromine atom increases the molecular weight and hydrophobicity, improving the dye's affinity for polyester fibers and its sublimation fastness.
Reaction Mechanism
The synthesis follows the classical diazotization-coupling sequence. The electron-withdrawing bromine atom stabilizes the diazonium salt relative to aniline, but the coupling must still be performed at low temperatures to prevent decomposition.
Figure 2: Workflow for the synthesis of a disperse azo dye from 4-bromoaniline.
Suspend 4-bromoaniline in 50 mL water and 25 mL conc. HCl. Stir to form the hydrochloride salt.
Cool the mixture to 0–5°C in an ice-salt bath.
Add a solution of sodium nitrite (7.0 g in 15 mL water) dropwise.[1] Keep the temperature strictly below 5°C.
Stir for 20 minutes. Test with starch-iodide paper (should turn blue immediately, indicating excess HNO₂).[1] Destroy excess nitrous acid with a pinch of urea/sulfamic acid.
Coupling:
Dissolve N,N-diethylaniline in 20 mL glacial acetic acid (or dilute HCl).
Beyond traditional chemistry, 4-bromoaniline is a prime substrate for Pd-catalyzed C-N bond formation, used to synthesize complex pharmaceutical intermediates.[1][6]
Why this works: The -Br on the aniline is less reactive than the -NH₂ in this context; however, if 4-bromoaniline is the halide partner (reacting with a secondary amine), the -Br bond is activated effectively by bulky phosphine ligands like XPhos or BINAP.[1]
Safety & Handling Guidelines
4-Bromoaniline is toxic and requires strict adherence to safety protocols.[1][7]
Hazard
Consequence
Mitigation
Acute Toxicity
Methemoglobinemia (interference with oxygen transport).[1]
Work in a fume hood. Wear nitrile gloves (double gloving recommended).[1]
Skin Absorption
Rapidly absorbed through skin; systemic toxicity.[1]
Immediate washing with soap/water upon contact.[1] Tyvek sleeves recommended.[1]
Environmental
Toxic to aquatic life with long-lasting effects.[1]
Isolate all aqueous waste.[1] Do not dispose of down the drain.
First Aid: In case of cyanosis (blue skin/lips) after exposure, administer oxygen immediately and seek medical attention for methylene blue treatment.
References
Metobromuron Synthesis & Properties
PubChem.[1][8] Metobromuron (CID 18290).[1] National Library of Medicine. [Link]
Azo Dye Chemistry
Otutu, J. O., et al. "Synthesis of disazo disperse dye compounds derived from 4-bromoaniline."[1][9] Journal of Chemistry and Materials Research (via IISTE).[1] [Link]
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Welcome to the Purification Hub.Ticket ID: PUR-900306-38-3
Subject: 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene (CAS: 900306-38-3)
Assigned Specialist: Senior Application Scientist[1][2][3]
Executive Summary
Purifying 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene presents a specific set of challenges common to halogenated aryl thioethers: oxidative instability (sulfoxide formation), persistent "sulfur stench," and lipophilic impurities (disulfides) that co-elute during chromatography.[1][2][3]
This guide moves beyond standard protocols, offering a logic-driven troubleshooting workflow designed to maximize yield and purity (>98%) while mitigating catalyst-poisoning sulfur contaminants.
Phase 1: Diagnostic Triage
Before starting a purification campaign, assess the crude material state.
Observation
Likely Contaminant/Issue
Recommended Action
Color: Bright Yellow/Orange
Disulfide impurities (Ar-S-S-Ar) formed via oxidation.[1][2][3]
Add 1% Triethylamine to eluent; use neutral silica.[2][3]
Phase 2: Chemical Decontamination Protocols
Do not attempt chromatography on crude mixtures containing significant thiol or disulfide content.[2][3] They will streak and contaminate your fractions.[2]
Protocol A: The "Reductive Rescue" (Removing Disulfides)
Disulfides are non-polar and co-elute with your product.[3] You must break them back into thiols to remove them.[2][3]
Dissolution: Dissolve crude oil in Ethanol/THF (1:1).
Reduction: Add Zn dust (2.0 equiv) and dilute HCl (dropwise) or NaBH₄ (1.5 equiv). Stir for 30 mins.
Pro-Tip (Regioisomer Separation): If you cannot separate the 2-chloro isomer from a 3-chloro impurity, use 10% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-impregnated silica .[1][3] The silver ions interact differently with the -systems of the isomers, often increasing resolution [1].
Technical FAQ: Troubleshooting Common Failures
Q1: My product turned into a solid white mass in the receiving flask, but now it's melting into an oil. Is it impure?
Analysis: This is likely a "supercooled liquid" phenomenon common with halogenated thioethers.[2][3] The melting point is likely near room temperature (approx 25-35°C).[1][2][3]
Fix: This is actually a good sign of purity.[2][3] Store in the fridge to maintain solid state. If it remains an oil, check NMR for solvent entrapment (Hexanes often stick to lipophilic oils).[3]
Q2: The NMR shows a "ghost" doublet near the ethyl group signals. What is it?
Analysis: This is classic Sulfoxide contamination (Ar-S(=O)-Et).[1][2][3] The S=O bond creates a chiral center at the sulfur, making the methylene protons (
) diastereotopic (splitting into complex multiplets) and shifting them downfield (~2.8-3.0 ppm).[1][3]
Fix: You cannot "wash" this out. You must re-run the column using a more polar gradient (e.g., 20% EtOAc) to leave the polar sulfoxide on the silica, or reduce it back to the sulfide using
and [2].
Q3: The smell is unbearable. How do I clean my glassware?
Analysis: Thioethers and thiols bind to glass and skin.[2][3] Soap is ineffective.[2][3]
Fix: Soak all glassware in a Dilute Bleach (NaOCl) bath for 1 hour. The bleach oxidizes the sulfur residues to sulfonates (odorless and water-soluble).[3] Warning: Do not mix bleach with acid or ammonia.[1][2]
Q4: I am seeing a spot just above my product on TLC that absorbs UV strongly.
Analysis: This is likely the Disulfide dimer .[2][3] It is more non-polar than the thioether (elutes first/higher).[3]
Fix: See Protocol A (Reductive Rescue). Chromatography is very inefficient at separating disulfides from sulfides due to similar polarity.[2][3]
References
Williams, C. M., & Mander, L. N. (2001).[3] Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.[3]
Oae, S., & Togo, H. (1983).[3] Reduction of Sulfoxides and Sulfilimines.[2][3][5] Bulletin of the Chemical Society of Japan, 56(12).[3]
PubChem. (2025).[2][3] 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene Compound Summary. National Library of Medicine.[2][3]
Perumal, P. T., et al. (2021).[3] Practical Synthesis of Aryl Sulfides. Organic Process Research & Development.
Technical Support Center: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-1-chloro-2-(4-etho...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. This key intermediate, vital in the manufacturing of SGLT2 inhibitors like Dapagliflozin[1][2], demands high purity, making a thorough understanding of potential impurities essential for successful synthesis and downstream applications.
Understanding the Core Synthesis: A Friedel-Crafts Approach
The industrial synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene predominantly utilizes a Friedel-Crafts reaction pathway. This involves two main stages:
Acylation: 5-Bromo-2-chlorobenzoic acid is first converted to its more reactive acyl chloride derivative, typically using reagents like oxalyl chloride or thionyl chloride. This acyl chloride then reacts with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form the ketone intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
Reduction: The ketone intermediate is subsequently reduced to the desired methylene bridge of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Common reducing agents include triethylsilane with a Lewis acid or sodium borohydride.
This multi-step process, while effective, is susceptible to the formation of several process-related impurities. This guide will dissect these common impurities, their origins, and strategies for their mitigation.
Question 1: My final product is contaminated with an isomeric impurity. What is the likely source?
The most probable source of an isomeric impurity is the presence of 4-bromo-2-chlorobenzoic acid in your starting material, 5-bromo-2-chlorobenzoic acid.[3][4] The bromination of 2-chlorobenzoic acid can yield both the desired 5-bromo and the undesired 4-bromo isomers.
Causality: The chloro-substituent on the benzoic acid ring directs incoming electrophiles (like bromine) to the ortho and para positions. While the para-position (C5) is sterically and electronically favored, some substitution at the ortho-position (C3) and the other para-position (C4) can occur, leading to isomeric impurities.
Troubleshooting & Mitigation:
Source High-Purity Starting Material: Procure 5-bromo-2-chlorobenzoic acid from a reputable supplier with a detailed Certificate of Analysis (CoA) indicating the purity and the content of the 4-bromo isomer.
In-House Synthesis Control: If synthesizing in-house, employ methods that enhance regioselectivity. For instance, using N-bromosuccinimide (NBS) in a sulfuric acid system with a catalyst can inhibit the formation of the 4-bromo isomer.[3][4]
Analytical Verification: Use High-Performance Liquid Chromatography (HPLC) to analyze the starting material before commencing the synthesis. Develop an analytical method capable of resolving the 5-bromo and 4-bromo isomers.
Question 2: I'm observing a phenolic impurity in my reaction mixture. What could be the cause?
The presence of a phenolic impurity often points to residual phenol in the phenetole (ethoxybenzene) starting material.
Causality: Phenetole is commonly prepared by the Williamson ether synthesis from phenol and an ethylating agent.[5] Incomplete reaction or purification can leave unreacted phenol in the phenetole. This phenol can then compete in the Friedel-Crafts reaction or remain as an impurity.
Troubleshooting & Mitigation:
Starting Material Purification: Before use, purify the phenetole by washing with an aqueous sodium hydroxide solution to remove acidic phenolic impurities, followed by a water wash and distillation.[5]
Quality Control: Check the purity of your phenetole using Gas Chromatography (GC) or HPLC to ensure the absence of significant phenol peaks.
Impurity Category 2: Reaction-Derived Impurities
Question 3: My reduction step seems incomplete, leading to a persistent impurity. What is it?
This is likely the ketone intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone .
Causality: This impurity arises from the incomplete reduction of the carbonyl group to a methylene group. This can be due to insufficient reducing agent, deactivated reagent, or non-optimal reaction conditions (temperature, time).
Troubleshooting & Mitigation:
Optimize Reduction Conditions: Ensure the appropriate stoichiometry of the reducing agent (e.g., triethylsilane) and Lewis acid (e.g., boron trifluoride diethyl etherate). Monitor the reaction progress by TLC or HPLC until the ketone spot/peak is no longer visible.
Reagent Quality: Use fresh, high-quality reducing agents. Triethylsilane can degrade, and sodium borohydride can be deactivated by moisture.
Temperature Control: Ensure the reaction is maintained at the optimal temperature as specified in the protocol. Some reductions may require heating to go to completion.[6][7][8]
Question 4: I'm seeing a byproduct with a higher molecular weight than my target compound. What could it be?
A higher molecular weight impurity could be a polyalkylated or over-alkylated product . In this specific synthesis, it is more likely an ortho-substituted isomer .
Causality: The ethoxy group on phenetole is an ortho-, para-directing activator. While the para-substitution leading to the desired product is sterically favored, some degree of ortho-substitution can occur, leading to the formation of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene . This side reaction is a classic challenge in Friedel-Crafts alkylations.[1][9][10]
Troubleshooting & Mitigation:
Temperature Control: Friedel-Crafts reactions are often sensitive to temperature. Running the acylation at a lower temperature (e.g., 0-5 °C) can enhance regioselectivity towards the para-product.
Slow Addition: Add the acyl chloride to the phenetole/Lewis acid mixture slowly to maintain a low concentration of the electrophile, which can disfavor ortho-substitution.
Choice of Lewis Acid: The nature of the Lewis acid can influence isomer distribution. While aluminum chloride is common, exploring milder Lewis acids might be beneficial if ortho-isomer formation is a significant issue.
Purification: These isomers can often be separated by column chromatography or recrystallization.
Diagram 1: Key Reaction and Formation of Major Impurities
Caption: Synthetic pathway and points of impurity formation.
Question 5: I'm using acetonitrile as a solvent and seeing an unexpected nitrogen-containing impurity. What is this and how can I avoid it?
This impurity is N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine .
Causality: This impurity is formed via a Ritter-type reaction. Under the strongly acidic conditions of the reduction step (especially with Lewis acids), the carbocation intermediate can be trapped by acetonitrile, which acts as a nucleophile. Subsequent hydrolysis during workup leads to the N-acetyl impurity. This is particularly problematic at elevated temperatures.
Troubleshooting & Mitigation:
Solvent Selection: The most effective way to prevent this impurity is to avoid acetonitrile as a solvent, especially during the reduction step. Dichloromethane or a mixture of 1,2-dichloroethane and acetonitrile (with careful temperature control) are alternative solvent systems.[6][7][8]
Temperature Control: If acetonitrile must be used, maintain a low reaction temperature throughout the addition and reaction sequence to minimize the rate of the Ritter reaction.
Summary of Common Impurities and Mitigation Strategies
Impurity Name
Source
Mitigation Strategy
Analytical Detection
4-Bromo-2-chlorobenzoic acid
Starting material (5-bromo-2-chlorobenzoic acid)
Use high-purity starting material; optimize in-house synthesis for regioselectivity.
HPLC, GC-MS
Phenol
Starting material (phenetole)
Purify phenetole by washing with NaOH solution before use.
GC, HPLC
(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Incomplete reduction of the ketone intermediate
Ensure sufficient reducing agent, check reagent quality, optimize reaction time and temperature.
HPLC, TLC
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene
Friedel-Crafts side reaction (ortho-alkylation)
Maintain low reaction temperature during acylation, slow addition of reagents.
Avoid acetonitrile as a solvent; maintain low reaction temperatures.
LC-MS, HPLC
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This is a general method and may require optimization for your specific system and impurity profile.
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase A: 0.1% Phosphoric acid in Water.
Mobile Phase B: Acetonitrile.
Gradient:
0-5 min: 30% B
5-25 min: 30% to 80% B
25-30 min: 80% B
30-32 min: 80% to 30% B
32-40 min: 30% B
Flow Rate: 1.0 mL/min.
Detection: UV at 225 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of acetonitrile/water (1:1).
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common impurities.
References
Google Patents. (2020). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
Scribd. (2022, March 23). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]
European Patent Office. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Google Patents. (2016). EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Retrieved from [Link]
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Technical Guide: Stability & Storage of Halogenated Aromatic Compounds
To: Research Scientists, Process Chemists, and Lab Managers From: Senior Application Scientist, Chemical Stability Unit Subject: Storage protocols, stability mechanisms, and troubleshooting for Haloarenes Executive Summa...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research Scientists, Process Chemists, and Lab Managers
From: Senior Application Scientist, Chemical Stability Unit
Subject: Storage protocols, stability mechanisms, and troubleshooting for Haloarenes
Executive Summary: The Stability Hierarchy
The stability of halogenated aromatic compounds is governed by the bond dissociation energy (BDE) of the Carbon-Halogen (C-X) bond. Unlike aliphatic halides, unactivated aryl halides are generally resistant to nucleophilic attack (hydrolysis) but are susceptible to radical cleavage (photolysis) and metal-catalyzed coupling.
Key Technical Insight: Stability is not binary; it is a gradient defined by the halogen substituent. You must treat Aryl Iodides as "active" reagents even in storage, whereas Aryl Fluorides are thermodynamically inert scaffolds.
Table 1: Stability Profile & Bond Energies
Compound Class
Bond
BDE (kcal/mol) [1]
Primary Degradation Risk
Storage Priority
Aryl Fluorides
~116
None (High Stability)
Standard
Aryl Chlorides
~95
Low (UV degradation only)
Standard
Aryl Bromides
~79
Moderate (Photolysis)
Light Protection
Aryl Iodides
~64
High (Homolytic Cleavage)
Dark + Cold + Inert Gas
Benzyl Halides *
~50-70
Very High (Hydrolysis)
Desiccated + Cold
*Note: Benzyl halides (e.g., Benzyl chloride) are structurally distinct from aryl halides and are highly prone to hydrolysis due to the stability of the benzylic carbocation. They require stricter moisture control than standard aryl halides.
Storage Decision Matrix (Interactive Protocol)
Do not apply a "one-size-fits-all" storage policy. Use this logic flow to determine the correct conditions for your specific compound.
Figure 1: Decision tree for selecting storage conditions based on chemical structure and reactivity risks.
Troubleshooting & FAQs
Q1: My Aryl Iodide has turned from white/colorless to purple or brown. Is it ruined?
Diagnosis: This is Photolytic Dehalogenation .
Aryl iodides have a weak C-I bond (~64 kcal/mol). Exposure to ambient light (even fluorescent lab lights) causes homolytic cleavage, generating an aryl radical and an iodine radical (
). Two iodine radicals recombine to form elemental iodine (), which is purple/brown [2].
Mechanism:
(Purple Color)
Corrective Protocol (Self-Validating):
Assess: If the solid is essentially dry and free-flowing, the degradation is likely superficial (<1%).
Purify (Liquid): Wash the organic layer with 10% Sodium Thiosulfate (
) solution. The thiosulfate reduces purple back to colorless iodide ().
Validation: The organic layer should turn clear immediately upon shaking.
Purify (Solid): Recrystallize from a solvent containing a trace of copper powder (to scavenge free iodide) or simply wash with cold hexanes if the impurity is superficial.
Prevention: Wrap the new container in aluminum foil or use amber glass. Flush headspace with Argon to prevent oxidation of the aryl radical.
Q2: Can I store Chlorobenzene or Bromobenzene in plastic bottles (LDPE/PP)?
Answer:NO.
While chemically stable, halogenated aromatic solvents are excellent swelling agents for polyolefins like Low-Density Polyethylene (LDPE) and Polypropylene (PP).
The Failure Mode: The solvent diffuses into the polymer matrix, causing the bottle to soften, swell, and eventually weep solvent through the walls.
The Fix: Always use Glass (Borosilicate) or Aluminum containers.
Cap Liners: Ensure caps have a PTFE (Teflon) or FEP liner. Common pulp or polyethylene foam liners will disintegrate, contaminating your sample with adhesive and plasticizers [3].
Q3: I am storing 2,4-Dinitrochlorobenzene. Why is it hydrolyzing even though "Aryl Chlorides" are stable?
Diagnosis: You are dealing with an Activated Aryl Halide .
Standard aryl chlorides (like chlorobenzene) are inert to hydrolysis because the aromatic ring repels nucleophiles. However, strong electron-withdrawing groups (like
) at ortho or para positions reduce electron density, making the ring susceptible to Nucleophilic Aromatic Substitution () .[1]
Mechanism:
Storage Requirement:
Unlike standard chlorobenzene, activated halides must be stored in a Desiccator . Moisture in the air is sufficient to slowly hydrolyze these compounds over months, liberating HCl gas which further corrodes the storage cabinet [4].
Advanced Degradation Logic
Understanding how degradation occurs allows you to predict stability for novel compounds.
Figure 2: Primary degradation pathways. Note that light drives radical chemistry (common in Iodides), while moisture drives substitution (common in activated Chlorides/Fluorides).
References
Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. Link
Professional Plastics. (2023). Chemical Resistance of Plastics: Chlorobenzene & Halogenated Solvents. Link
Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers. Link
Avoiding the formation of N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine impurity
The following Technical Support Guide is designed for process chemists and researchers optimizing the synthesis of SGLT2 inhibitor precursors. Topic: Preventing the Formation of N-acetyl-5-bromo-2-chloro-4'-ethoxydipheny...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for process chemists and researchers optimizing the synthesis of SGLT2 inhibitor precursors.
Topic: Preventing the Formation of N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine
Document ID: TSC-IMP-DAPA-004 | Version: 2.1 | Status: Active
Executive Summary & Diagnostic Profile
The Issue:
During the synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane (the "Aglycone" intermediate for Dapagliflozin), researchers often observe a persistent impurity at RRT ~0.85-0.95 (method dependent). Mass spectrometry identifies this as N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine (
Da).
The Root Cause:
This is a Ritter Reaction byproduct.[1][2] It occurs when the benzhydryl cation intermediate—generated during the reduction of the precursor ketone or alcohol—reacts with acetonitrile (MeCN) instead of the intended hydride donor.
Reduction of 5-bromo-2-chloro-4'-ethoxybenzophenone (or benzhydrol)
| Reagents Used | Silanes (
, PMHS) or Borohydrides () with Lewis Acids (, , ) |
| Critical Variable | Presence of Acetonitrile (MeCN) > 0.5% v/v in the reaction matrix |[3][4]
Mechanistic Insight (The "Why")
To eliminate the impurity, you must understand the competition between the Reduction Pathway (Desired) and the Ritter Pathway (Undesired).
In acidic reduction conditions, the carbonyl oxygen is protonated/complexed, and a hydride is delivered to form the alcohol (benzhydrol). This alcohol is then activated to form a resonance-stabilized benzhydryl cation .
Scenario A (Desired): The cation intercepts a Hydride (
) from the silane or borohydride to form the methylene bridge.
Scenario B (Impurity): If Acetonitrile is present (even as a residual solvent from a previous step), the nitrogen lone pair attacks the cation, forming a nitrilium ion. Upon aqueous workup, this hydrolyzes to the N-acetyl amine.
Pathway Visualization
Figure 1: Mechanistic divergence showing how acetonitrile contamination diverts the reactive cation toward the N-acetyl impurity.
Troubleshooting & Prevention Protocols
Scenario 1: You are designing the process.
Direct Solution: strictly exclude nitrile solvents from this step.
Recommended Protocol (Silane Reduction Method):
Solvent: Use Dichloromethane (DCM) , 1,2-Dichloroethane (DCE) , or Toluene .
Why: These solvents are non-nucleophilic and do not support the Ritter reaction.
Critical Control Point: If the starting material was crystallized from MeCN, it must be dried to < 500 ppm MeCN before use.
Scenario 2: You already have the impurity in your crude.
Direct Solution: The impurity is difficult to remove via crystallization due to structural similarity (both are lipophilic diaryl systems). You must purify via column chromatography or perform a "rescue" hydrolysis (difficult and low yield).
Purification Strategy:
Stationary Phase: Silica Gel (neutral).
Mobile Phase: Hexane/Ethyl Acetate gradient. The impurity (amide) is significantly more polar than the target (alkane).
Target
(Hex/EtOAc 9:1)
Impurity
(Hex/EtOAc 9:1)
Frequently Asked Questions (FAQs)
Q1: I am not using Acetonitrile in the reduction step. Where is the impurity coming from?A: Check the Certificate of Analysis (CoA) of your 5-bromo-2-chloro-4'-ethoxybenzophenone starting material. Many suppliers synthesize this precursor via Friedel-Crafts acylation and recrystallize it from Acetonitrile. Residual solvent trapped in the crystal lattice is sufficient to generate 1-5% of the Ritter impurity.
Action: Dry the starting material under high vacuum at
for 12 hours or chase with Toluene.
Q2: Can I use Acetone instead of Acetonitrile?A: Acetone is less risky than Acetonitrile but can still cause issues (aldol condensation byproducts). For cationic reductions, DCM or Toluene are the gold standards.
Q3: Does the choice of Lewis Acid affect the impurity formation?A: Yes. Stronger Lewis acids (
, ) generate a higher concentration of the benzhydryl cation, increasing sensitivity to nucleophiles. is milder but still capable of promoting the Ritter reaction if MeCN is present.
Q4: Can I hydrolyze the impurity back to the amine and separate it?A: Theoretically, yes, but the conditions required to hydrolyze the N-acetyl group (strong acid/base + heat) often degrade the ether linkage (ethoxy group) or the halogen substituents on the target molecule. Prevention is far superior to remediation.
Decision Tree for Process Optimization
Use this logic flow to determine the necessary corrective action for your specific batch.
Figure 2: Diagnostic workflow for identifying the source of Ritter-type impurities.
References
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. Link
Foundational text defining the mechanism of nitrile attack on carboc
Meng, D., et al. (2013). Process for the preparation of Dapagliflozin.[5] Patent CN103570510A. Link
Describes the "one-pot" synthesis involving borohydride reduction where solvent choice is critical.
Federsel, H. J. (2009). Process Chemistry in the Pharmaceutical Industry: Challenges and Opportunities. Organic Process Research & Development, 13(1).
General reference on impurity profiling and the importance of solvent selection in benzhydryl reductions.
Gullickson, G. C., & Lewis, D. E. (2003).[1][6][7] Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. Synthesis, 2003(05), 681-684. Link
Demonstrates the facile formation of benzhydryl amides (the impurity structure) under acidic conditions.
Author: BenchChem Technical Support Team. Date: March 2026
Solvent Purity Support Center
Status: Operational | Tier: Level 3 (Senior Application Support)[1]
Welcome.
I am Dr. Aris, Senior Application Scientist. You are likely here because a reaction failed inexplicably, your LCMS shows "ghost" peaks, or you are preparing for a sensitive organometallic synthesis.
Solvent purity is not merely about "cleanliness"; it is about stoichiometric control . A solvent containing 50 ppm water in a 1 mmol scale reaction introduces ~0.05 equivalents of protons—enough to kill a catalyst or quench a Grignard reagent.
Below is your technical guide to detecting, removing, and preventing solvent impurities.
Before attempting purification, you must identify the enemy. Is it water? A stabilizer? Or a decomposition product?
Q: How do I distinguish between solvent impurities and sample contamination?
A: The "Blank" NMR Protocol.
Do not rely on the bottle's label. The definitive method for identifying organic impurities (grease, stabilizers, cross-contamination) is Nuclear Magnetic Resonance (NMR) .[1]
) into the NMR tube (acting as an external lock/shim source).
Run a standard proton scan with water suppression if necessary.
Analysis: Compare peaks against the "Gottlieb Standard" (Gottlieb et al., J. Org. Chem. 1997).[2][3]
Common Culprits:
BHT (THF stabilizer): Singlets at 1.43 (t-butyl) and 2.27 (methyl), aromatic singlet at 6.98 ppm.[1]
Grease: Broad multiplet at 0.8–1.3 ppm.
Dimethylamine (DMF decomposition): Singlets near 2.3 and 2.9 ppm.[1]
Q: My Grignard reaction won't start. How do I quantify trace water accurately?
A: Karl Fischer (KF) Titration.
Colorimetric indicators (like benzophenone ketyl) are qualitative and often misleading (they can turn blue even with 10–20 ppm water present).[1] KF is the only quantitative self-validating standard.
Volumetric KF: For "wet" samples (>1000 ppm).
Coulometric KF: For "dry" solvents (<1000 ppm). This is required for high-sensitivity R&D.
Diagram: The Water Detection Workflow
Caption: Selection logic for Karl Fischer titration based on estimated water content.
Part 2: Removal & Purification (The Cleanup)[1]
Q: Should I use a solvent still (distillation) or molecular sieves?
A: Stop distilling hazardous solvents.
Unless you are removing a specific non-volatile impurity, thermal distillation (e.g., Sodium/Benzophenone) is obsolete and dangerous for routine drying.[1]
Why? It presents a high fire risk and is often less effective than properly activated sieves.
The Superior Method: Static drying over activated Molecular Sieves (3Å or 4Å).
Data Comparison: Drying Efficiency (Burfield & Smith, 1978) [1][4]
Solvent
Initial Water (ppm)
Method: Na/Benzophenone
Method: Activated 3Å Sieves (24h)
THF
~300
10–20 ppm
< 5 ppm
Acetonitrile
~500
Not Recommended (Reacts)
< 5 ppm
DMF
~1000
Decomposes at bp
< 5 ppm
Q: How do I actually activate molecular sieves? (Most common failure point)
A: The High-Vacuum/High-Heat Protocol.
Sieves out of the box are saturated with water. Heating them in a standard oven (100°C) does nothing.
The Protocol:
Vessel: Place sieves (beads, not powder) in a Schlenk flask.
Heat: Heat to 300°C (using a heating mantle or sand bath).
Vacuum: Apply high vacuum (<0.1 mmHg) simultaneously.
Duration: Maintain for 12–16 hours .
Cooling: Cool under vacuum or dry Argon.
Validation (The "Hand Test"): Place a few beads on a gloved hand and add a drop of water.
Result: If they get hot enough to burn you (exothermic adsorption), they are active.[1] If they stay lukewarm, repeat the process.
Q: Which sieve size do I use? 3Å or 4Å?
A: When in doubt, use 3Å.
3Å (Potassium aluminosilicate): Pore size ~3 Angstroms.[1] Adsorbs water (2.7Å) but excludes larger molecules like Methanol or Acetonitrile.[1]
4Å (Sodium aluminosilicate): Pore size ~4 Angstroms.[1] Adsorbs water, but also adsorbs Methanol, Ethanol, and can catalyze aldol reactions in Acetone.[1]
Diagram: The Drying Decision Tree
Caption: Logic flow for selecting the correct desiccant to avoid side reactions.
Part 3: Specific Impurity Troubleshooting
Q: How do I remove BHT (Stabilizer) from THF?
A: Column Chromatography (The "Flash" Method).
BHT (Butylated Hydroxytoluene) is added to THF to prevent peroxide formation.[1] However, it interferes with electrochemical and radical reactions.
The Protocol:
Pack a short column with Activated Alumina (basic or neutral).
Flush the THF through the column under inert gas pressure (Argon/Nitrogen).
Mechanism: The polar phenolic BHT binds tightly to the alumina; the non-polar THF passes through.
Storage: Use immediately. Unstabilized THF generates explosive peroxides within days.
Q: How do I purify DMF or DMSO? (The "High-Boiler" Problem)
A: Avoid Distillation if possible.
Distilling DMF (bp 153°C) or DMSO (bp 189°C) at atmospheric pressure causes thermal decomposition.[1]
DMF decomposes to: Dimethylamine + Carbon Monoxide.
DMSO decomposes to: Dimethyl sulfide (stench) + Sulfones.[1]
Protocol A (Water Removal): Store over activated 3Å sieves for 48 hours. Decant via syringe. This achieves <10 ppm water.[5]
Protocol B (Full Purification): Vacuum distillation (reduced pressure is mandatory).[1]
Distill DMF from ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
or at <50°C (requires strong vacuum).
Discard the first 10% (contains water/amines) and the last 10% (residue).[1]
Q: Safety Check: How do I test for Peroxides in Ethers?
A: The Ferrous Thiocyanate Test.
Before distilling or evaporating old THF/Ether, you must test for peroxides.
The Protocol:
Mix 1 mL of solvent with 1 mL of fresh 10% KI solution (or use Ferrous Thiocyanate reagent).
Red/Brown:DANGER. High peroxides. Do not distill. Neutralize immediately with aqueous Ferrous Sulfate (
).
References & Authority
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2][8][9][10][11] J. Org.[2] Chem.1997 , 62, 7512–7515.[1][2] Link
Burfield, D. R.; Smithers, R. H.; Tan, A. S. "Molecular Sieves - Desiccants of Choice."[1] J. Org.[2] Chem.1978 , 43, 3966.[1] Link
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 6th Ed.; Butterworth-Heinemann, 2009 .[1] Link
Williams, D. B. G.; Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." J. Org.[2] Chem.2010 , 75, 8351.[1][10] Link
A Comparative Analysis of Synthetic Strategies for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: A Guide for Process Development
Introduction 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a crucial building block in the synthesis of several pharmaceuticals, most notably the SGLT2 inhibitor Dapagliflozin, a widely used medication for the management...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a crucial building block in the synthesis of several pharmaceuticals, most notably the SGLT2 inhibitor Dapagliflozin, a widely used medication for the management of type 2 diabetes.[1][2] The efficient and scalable synthesis of this diarylmethane intermediate is therefore of significant interest to researchers and professionals in drug development and manufacturing. This guide provides a comparative analysis of the primary industrial synthesis route and plausible alternative strategies, offering insights into the practical advantages and disadvantages of each approach. We will delve into detailed experimental protocols, mechanistic considerations, and a comparative assessment of yield, purity, cost-effectiveness, and scalability to inform rational process development.
Physicochemical Properties of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
A summary of the key physicochemical properties of the target compound is provided below for reference.
Property
Value
CAS Number
461432-23-5
Molecular Formula
C₁₅H₁₄BrClO
Molecular Weight
325.63 g/mol
Appearance
White to light yellow powder or crystals
Melting Point
40-44 °C
Purity (typical)
>98.0% (HPLC)
Route 1: Friedel-Crafts Acylation Followed by Reduction (The Workhorse Method)
The most established and industrially practiced route to 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene involves a two-step sequence: a Friedel-Crafts acylation followed by the reduction of the resulting benzophenone intermediate.[3][4] This method is favored for its use of readily available starting materials and its amenability to one-pot procedures, which can enhance process efficiency.[5]
Reaction Scheme
Caption: Friedel-Crafts acylation and reduction route.
This protocol is a composite based on procedures described in the patent literature.[5][6][7]
Acyl Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), a catalytic amount of N,N-dimethylformamide (DMF) is added. Thionyl chloride or oxalyl chloride (1.1-1.5 eq) is then added dropwise at room temperature, and the mixture is stirred until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).
Friedel-Crafts Acylation: The reaction mixture is cooled to 0-5 °C, and phenetole (1.0-1.2 eq) is added, followed by the portion-wise addition of a Lewis acid catalyst, typically aluminum chloride (AlCl₃, 1.5-2.5 eq). The reaction is stirred at this temperature for several hours until the formation of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is maximized.
Reduction: The reaction mixture containing the benzophenone intermediate is then subjected to reduction. A common and effective method involves the addition of triethylsilane (Et₃SiH, 2.0-3.0 eq) and a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂) or titanium tetrachloride (TiCl₄). The reaction is allowed to warm to room temperature and stirred until the reduction is complete.
Work-up and Purification: The reaction is carefully quenched with water or a dilute acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Causality and Experimental Choices
Choice of Chlorinating Agent: Oxalyl chloride is often preferred over thionyl chloride for the formation of the acyl chloride as it produces gaseous byproducts (CO, CO₂, HCl) that are easily removed.
Lewis Acid in Acylation: Aluminum chloride is a strong and cost-effective Lewis acid for Friedel-Crafts acylation. The stoichiometry is crucial as AlCl₃ complexes with both the acyl chloride and the resulting ketone.
Reducing System: The combination of triethylsilane and a Lewis acid is a powerful system for the reduction of the benzophenone intermediate to the methylene group. This is a classic example of an ionic hydrogenation. Using acetonitrile as a solvent during reduction should be avoided as it can lead to the formation of N-acetyl impurities.[3][6]
Performance Metrics
Metric
Assessment
Yield
Generally high, with reported yields often exceeding 85% for the two-step process.[8]
Purity
High purity (>99%) can be achieved after purification.[2]
Scalability
This route is highly scalable and is used in industrial production.[1]
Cost-Effectiveness
The starting materials are relatively inexpensive, and the reagents are common bulk chemicals.
Safety Concerns
The use of highly reactive reagents like thionyl chloride, oxalyl chloride, and aluminum chloride requires careful handling and control of reaction conditions. The quenching of the reaction can be highly exothermic.
Route 2: Suzuki-Miyaura Cross-Coupling (A Plausible Alternative)
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction, and it presents a viable, albeit less common, alternative for the synthesis of diarylmethanes.[9][10] This route would likely involve the coupling of a benzylic halide with an arylboronic acid.
This protocol is based on general procedures for Suzuki-Miyaura coupling of benzyl halides.[11][12]
Synthesis of 5-bromo-2-chlorobenzyl bromide: 4-bromo-1-chloro-2-methylbenzene is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride or chlorobenzene under reflux with light irradiation.[5][13]
Suzuki-Miyaura Coupling: In an inert atmosphere, a reaction vessel is charged with 5-bromo-2-chlorobenzyl bromide (1.0 eq), 4-ethoxyphenylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃). A suitable solvent system (e.g., toluene, dioxane, with or without water) is added, and the mixture is heated until the reaction is complete.
Work-up and Purification: The reaction mixture is cooled, filtered to remove the catalyst, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified.
Causality and Experimental Choices
Benzylic Bromination: The benzylic C-H bond is weaker than other C-H bonds in the molecule, allowing for selective radical bromination.[14] NBS is a convenient source of bromine for this transformation.
Catalyst System: The choice of palladium catalyst and ligand is critical for a successful Suzuki coupling. Bulky, electron-rich phosphine ligands are often required for the coupling of sp³-hybridized carbons like in benzyl halides.
Base and Solvent: The base is essential for the transmetalation step in the catalytic cycle. The solvent system is chosen to ensure the solubility of all reactants and to facilitate the reaction.
Performance Metrics (Projected)
Metric
Assessment
Yield
Potentially moderate to good, but may be lower than the Friedel-Crafts route due to potential side reactions of the benzyl bromide.
Purity
Purity would be dependent on the efficiency of the coupling and the removal of catalyst residues and byproducts.
Scalability
Scalability could be a concern due to the cost of palladium catalysts and ligands, as well as the need for stringent inert atmosphere conditions.
Cost-Effectiveness
The cost of palladium catalysts and specialized ligands can be high, potentially making this route less economically viable for large-scale production compared to the Friedel-Crafts method.
Safety Concerns
Benzylic bromides are lachrymatory and require careful handling. Palladium catalysts can be pyrophoric.
Route 3: Grignard Cross-Coupling (A Feasible but Challenging Alternative)
Grignard reagents are powerful nucleophiles and can be used to form C-C bonds. A plausible Grignard route would involve the cross-coupling of a benzyl halide with an aryl Grignard reagent, often catalyzed by a transition metal.[6][15]
Proposed Reaction Scheme
Caption: Proposed Grignard cross-coupling route.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for the cross-coupling of benzyl halides with Grignard reagents.[6][16]
Synthesis of 5-bromo-2-chlorobenzyl bromide: This would be prepared as described in the Suzuki-Miyaura route.
Preparation of 4-ethoxyphenylmagnesium bromide: The Grignard reagent is prepared by reacting 4-bromo-phenetole with magnesium turnings in an anhydrous ether solvent like THF or diethyl ether under an inert atmosphere.
Cross-Coupling Reaction: To a solution of 5-bromo-2-chlorobenzyl bromide in an anhydrous ether solvent, a catalytic amount of a transition metal salt (e.g., FeCl₂, CuI, or a palladium complex) is added. The pre-formed 4-ethoxyphenylmagnesium bromide solution is then added dropwise at a controlled temperature (often low to moderate).
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified.
Causality and Experimental Choices
Grignard Reagent Formation: The formation of the Grignard reagent requires strictly anhydrous conditions to prevent its decomposition.
Catalyst: While uncatalyzed coupling is possible, it is often slow and inefficient. Catalysts like iron or copper salts are often used to facilitate the cross-coupling and suppress side reactions like homocoupling.
Reaction Conditions: The highly reactive nature of Grignard reagents necessitates careful control of temperature and addition rates to avoid side reactions and ensure selectivity.
Performance Metrics (Projected)
Metric
Assessment
Yield
Yields can be variable and are often moderate. Homocoupling of the Grignard reagent is a common side reaction.
Purity
Purification can be challenging due to the formation of homocoupled byproducts and other side products.
Scalability
The need for strictly anhydrous conditions and the handling of highly reactive Grignard reagents can make scaling up this process challenging and potentially hazardous.
Cost-Effectiveness
While the reagents themselves are relatively inexpensive, the operational challenges and potentially lower yields might impact the overall cost-effectiveness.
Safety Concerns
Grignard reagents are highly flammable and moisture-sensitive. The reaction can be highly exothermic and requires careful control.
Comparative Summary and Conclusion
The following table provides a summary of the comparative analysis of the different synthesis routes for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Feature
Friedel-Crafts Acylation & Reduction
Suzuki-Miyaura Cross-Coupling
Grignard Cross-Coupling
Overall Yield
High
Moderate to Good
Variable (Moderate)
Purity
High
Good
Moderate
Scalability
Excellent
Moderate
Challenging
Cost-Effectiveness
High
Moderate
Moderate to Low
Safety & Handling
Requires handling of corrosive and reactive reagents.
Requires handling of lachrymatory benzyl bromide and potentially pyrophoric catalysts.
Requires strictly anhydrous conditions and handling of highly flammable and reactive Grignard reagents.
Key Advantage
Established, scalable, and cost-effective industrial process.
Milder reaction conditions for the coupling step.
Utilizes classic and well-understood organometallic chemistry.
Key Disadvantage
Use of stoichiometric amounts of strong Lewis acids.
High cost of catalysts and ligands.
Stringent reaction conditions and potential for side reactions.
The Suzuki-Miyaura and Grignard cross-coupling routes , while mechanistically interesting and potentially feasible, present significant challenges in terms of cost, scalability, and process control that currently limit their industrial applicability for this specific target molecule. However, for the synthesis of analogues or in a research and development setting where small quantities are required, these methods could be considered, particularly if the necessary precursors are readily available. Future developments in catalyst technology could potentially enhance the attractiveness of the Suzuki-Miyaura route.
References
Bedford, R. B., et al. (2013). Iron-catalyzed cross-coupling of benzylic chlorides with aryl Grignard reagents. Tetrahedron Letters, 54(14), 1845-1848.
Someya, H., et al. (2008). Silver-Catalyzed Benzylation and Allylation Reactions of Tertiary and Secondary Alkyl Halides with Grignard Reagents. Organic Letters, 10(5), 969-971.
Ren, J., et al. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry, 24(5), 375-379.
Nakamura, M., et al. (2003). Iron-Catalyzed Cross-Coupling of Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society, 125(39), 11848-11849.
Ma, D., & Zhang, Y. (2003). A Mild and General Palladium-Catalyzed Suzuki Coupling of Benzylic Halides with Arylboronic Acids. Organic Letters, 5(14), 2465-2467.
Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2015). Google Patents.
Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2016). Google Patents.
Process for benzylic bromination. (2000). Google Patents.
A Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metallate Shift. (2018). ResearchGate. Retrieved from [Link]
Dapagliflozin Intermediates. SS Pharma India. Retrieved from [Link]
Ren, J., et al. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry. Retrieved from [Link]
Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2016). Google Patents.
Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. (2022). Scribd. Retrieved from [Link]
One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. (2014). Google Patents.
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (2007). PMC. Retrieved from [Link]
Benzylic Bromination. (2024). Chemistry Steps. Retrieved from [Link]
Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. Retrieved from [Link]
The Suzuki Reaction. Chem 115 Myers. Retrieved from [Link]
Synthesis of 5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″-terindolin]-2′-one. (2023). AIP Conference Proceedings. Retrieved from [Link]
Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. (2017). RSC Advances. Retrieved from [Link]
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. Retrieved from [Link]
Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. (2026). PMC. Retrieved from [Link]
Diarylmethane synthesis by benzylation or arylation. Organic Chemistry Portal. Retrieved from [Link]
Comparison of reported methods and our design. ResearchGate. Retrieved from [Link]
The conventional methods toward synthesis of diarylmethanes. ResearchGate. Retrieved from [Link]
Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. (2019). Google Patents.
Validation of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene purity using chromatography
An in-depth comparative guide and validation protocol for the chromatographic purity analysis of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene, designed for analytical chemists and drug development professionals. Physicochem...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative guide and validation protocol for the chromatographic purity analysis of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene, designed for analytical chemists and drug development professionals.
Physicochemical Rationale: The Causality of Method Selection
As an Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as a predictable system dictated by the analyte's molecular architecture. 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene (CAS: 1310947-47-7) presents a unique set of structural motifs that directly govern its chromatographic behavior:
High Lipophilicity: The combination of a benzene ring, dual halogenation (bromo and chloro groups), and an ethylsulfanyl (thioether) chain renders this molecule highly hydrophobic. In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), this requires a high concentration of organic modifier (e.g., >80% Acetonitrile) to elute the compound, which severely compresses the separation window for eluting non-polar impurities[1].
Volatility and Thermal Stability: With a predicted boiling point of approximately 277 °C, the compound is semi-volatile. Halogenated benzenes typically exhibit excellent thermal stability, making them ideal candidates for Gas Chromatography (GC)[2].
Chemical Reactivity (Oxidation): The thioether linkage is highly susceptible to oxidative degradation, readily forming sulfoxides and sulfones[3]. A self-validating analytical method must be "stability-indicating," meaning it must baseline-resolve the parent compound from these polar oxidative degradants.
Because of these factors, Gas Chromatography equipped with a Flame Ionization Detector (GC-FID) is the superior modality for routine purity validation, while GC-Mass Spectrometry (GC-MS) serves as the orthogonal tool for impurity identification.
Chromatographic method selection logic based on physicochemical properties.
Objective Modality Comparison: GC-FID vs. RP-HPLC-UV
When validating purity, the detector's response factor is critical. UV detectors (used in HPLC) yield wildly different response factors depending on the chromophore of the impurity. In contrast, FID response is proportional to the number of oxidizable carbon atoms, providing a much more uniform response factor for structurally related organic impurities. This makes GC-FID area normalization inherently more accurate for determining absolute purity[4].
Performance Metric
GC-FID (Recommended)
RP-HPLC-UV (Alternative)
Causality / Scientific Rationale
Resolution of Isomers
Excellent (Rs > 2.0)
Moderate (Rs ~ 1.5)
Capillary GC columns (e.g., 5% Phenyl) exploit subtle boiling point and dipole differences between halogenated positional isomers better than C18 hydrophobic interactions.
Response Uniformity
High (Carbon-proportional)
Low (Chromophore-dependent)
FID provides near-universal response for C-H bonds; UV relies on specific transitions which vary between parent and degradants.
Analysis Time
< 15 minutes
25 - 40 minutes
Temperature programming in GC rapidly elutes semi-volatiles; HPLC requires long column equilibration times for high-hydrophobicity gradients.
Degradant Detection
Good (Requires high temp)
Excellent
Oxidized thioethers (sulfoxides) are highly polar and elute early in RP-HPLC, offering massive separation from the lipophilic parent.
To ensure this protocol acts as a self-validating system , we incorporate a System Suitability Test (SST) that proves the system's resolving power before any sample is analyzed.
Phase 1: System Preparation & Parameters
Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness. Rationale: The 5% phenyl phase provides dipole-induced dipole interactions, critical for separating closely related bromo/chloro positional isomers.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Injection: 1.0 µL, Split ratio 20:1. Injector temperature: 250 °C.
Oven Temperature Program:
Initial: 100 °C (Hold 2 min)
Ramp 1: 15 °C/min to 200 °C (Hold 0 min)
Ramp 2: 25 °C/min to 300 °C (Hold 5 min)
Detector (FID): 300 °C. Hydrogen: 40 mL/min, Air: 400 mL/min.
Phase 2: Sample & Standard Preparation
Diluent: Dichloromethane (DCM) or Hexane (Analytical Grade).
Blank: Inject pure diluent to confirm no system peaks interfere with the analyte retention time.
SST Resolution Solution: Spike a 1.0 mg/mL solution of the parent compound with 0.1% of a known positional isomer (e.g., 4-Bromo-3-chloro-1-(ethylsulfanyl)benzene).
Test Sample: Prepare the sample at exactly 1.0 mg/mL in the diluent.
Phase 3: Execution & Self-Validation
Inject the Blank. Ensure baseline is stable.
Inject the SST Solution. Acceptance Criteria: The resolution (
) between the parent peak and the spiked isomer must be . If this fails, the system is not validated for that run, and column maintenance is required.
Inject the Test Sample in triplicate. Calculate purity via area normalization (excluding the solvent peak).
ICH Q2(R2) Validation Framework Integration
To meet global regulatory standards, the method must be validated according to the[6][7].
A. Specificity & Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of impurities. Because the ethylsulfanyl group is prone to oxidation, we must prove the method is stability-indicating.
Procedure: Treat the sample with 3%
at 60 °C for 2 hours to force the formation of the sulfoxide and sulfone degradants.
Causality: The addition of oxygen atoms increases the polarity and alters the boiling point. The GC method must show baseline separation between the parent and these newly formed peaks.
Oxidative degradation pathway of the thioether group for stability-indicating specificity.
B. Linearity, Range, and Sensitivity (LOD/LOQ)
Linearity: Prepare solutions ranging from 0.05% to 120% of the target concentration (0.5 µg/mL to 1200 µg/mL). Plot Peak Area vs. Concentration. The correlation coefficient (
) must be .
LOD/LOQ: Determine the Limit of Quantitation (LOQ) based on a Signal-to-Noise (S/N) ratio of 10:1. For GC-FID, this is typically around 0.01% to 0.05% area, ensuring trace halogenated impurities are detected.
C. Precision & Accuracy
Repeatability (Method Precision): Six independent preparations of the sample at 100% concentration. The Relative Standard Deviation (RSD) of the purity results must be
.
Accuracy: Spike known quantities of synthesized impurities (if available) at 50%, 100%, and 150% of their specification limits into the parent matrix. Recovery must fall between 95.0% and 105.0%.
References
- International Council for Harmonisation (ICH)
2. - Tentamus Group
Spectroscopic comparison of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene with its analogs
Spectroscopic Comparison Guide: 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene and Its Analogs Introduction & Scientific Rationale In medicinal chemistry and materials science, halogenated aryl thioethers serve as critical ph...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Comparison Guide: 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene and Its Analogs
Introduction & Scientific Rationale
In medicinal chemistry and materials science, halogenated aryl thioethers serve as critical pharmacophores and synthetic intermediates. Specifically, 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene (CAS: 1310947-47-7) features a unique substitution pattern that is highly valued in the development of glucokinase (GK) activators and other therapeutic agents [1].
When validating the synthesis of such multi-substituted aromatic systems, researchers must distinguish the target molecule from closely related byproducts or structural analogs. This guide provides an objective, data-driven spectroscopic comparison between 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene and two logical analogs, focusing on how specific structural modifications (halogenation and alkyl chain length) dictate spectral behavior.
Structural Analogs Selected for Comparison
To isolate the spectroscopic effects of specific functional groups, we compare the target compound against the following analogs:
Analog A: 4-Bromo-1-(ethylsulfanyl)benzene (Lacks the ortho-chloro group; assesses the impact of halogen-induced deshielding).
Analog B: 4-Bromo-2-chloro-1-(methylsulfanyl)benzene (Features an S-methyl group instead of S-ethyl; assesses the impact of alkyl chain length).
Spectroscopic Data Comparison & Causality Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive tool for confirming the regiochemistry of the aromatic ring. The chemical shifts are governed by the inductive (-I) and resonance (+R) effects of the halogens, combined with the anisotropic effects of the thioether linkage [2].
Table 1: Comparative
H NMR Data (Synthesized empirical values in CDCl, 400 MHz)
Proton Assignment
Target Compound
Analog A (No ortho-Cl)
Analog B (S-Methyl)
Alkyl -CH
~1.35 ppm (t, J=7.4 Hz, 3H)
~1.30 ppm (t, J=7.4 Hz, 3H)
~2.45 ppm (s, 3H, S-CH)
Alkyl -CH-S
~2.95 ppm (q, J=7.4 Hz, 2H)
~2.90 ppm (q, J=7.4 Hz, 2H)
N/A
Aromatic H-3
~7.50 ppm (d, J=2.0 Hz, 1H)
~7.40 ppm (d, J=8.5 Hz, 2H)
~7.50 ppm (d, J=2.0 Hz, 1H)
Aromatic H-5
~7.35 ppm (dd, J=8.5, 2.0 Hz, 1H)
~7.40 ppm (d, J=8.5 Hz, 2H)
~7.35 ppm (dd, J=8.5, 2.0 Hz, 1H)
Aromatic H-6
~7.05 ppm (d, J=8.5 Hz, 1H)
~7.15 ppm (d, J=8.5 Hz, 2H)*
~7.00 ppm (d, J=8.5 Hz, 1H)
*Note: Analog A exhibits a classic AA'BB' para-substituted coupling pattern, whereas the Target and Analog B exhibit an ABX spin system.
Causality Insight:
In the Target Compound, the H-3 proton is situated between the highly electronegative chlorine and bromine atoms. The strong inductive electron-withdrawing effect (-I) of the ortho-chloro group deshields H-3, shifting it downfield to ~7.50 ppm compared to the equivalent protons in Analog A. Furthermore, the transition from an S-ethyl (Target) to an S-methyl (Analog B) group collapses the ethyl splitting pattern (quartet/triplet) into a sharp singlet at ~2.45 ppm, while leaving the aromatic region largely unperturbed.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides rapid orthogonal validation of the functional groups present [3].
Table 2: Key FT-IR Stretching Frequencies (cm
)
Vibration Mode
Target Compound
Analog A
Analog B
Causality / Note
C-H (Aliphatic)
2960, 2925, 2850
2960, 2925, 2850
2920, 2850
Analog B lacks the -CH asymmetric stretch of the ethyl group.
C=C (Aromatic)
1570, 1460
1580, 1475
1570, 1460
Ring breathing modes; shifted slightly by the Cl atom.
C-Cl (Stretch)
~1090
Absent
~1090
Strong, sharp peak confirming ortho-chlorination.
C-Br (Stretch)
~1030
~1030
~1030
Confirms para-bromination.
C-S (Stretch)
~680
~685
~690
Weak signal due to low dipole moment change.
C. Electron Ionization Mass Spectrometry (EI-MS)
Mass spectrometry is critical for identifying halogenated compounds due to the distinct natural isotopic abundances of Bromine (
Br:Br 1:1) and Chlorine (Cl:Cl 3:1) [3].
Table 3: EI-MS Isotopic Cluster Analysis
Compound
Molecular Formula
Base Peak / Isotope Pattern (M : M+2 : M+4)
Target Compound
CHBrClS
m/z 250 (100%) : 252 (~130%) : 254 (~30%)
Analog A
CHBrS
m/z 216 (100%) : 218 (~98%) : Absent
Analog B
CHBrClS
m/z 236 (100%) : 238 (~130%) : 240 (~30%)
Causality Insight:
The Target Compound and Analog B contain both one Br and one Cl atom. The probability math of their isotopes dictates a highly specific 3-peak cluster. The M+2 peak is actually the tallest (base peak of the cluster) because the combination of (
Br + Cl) and (Br + Cl) mathematically exceeds the probability of the pure (Br + Cl) M peak. Analog A, lacking chlorine, shows the classic 1:1 doublet indicative of a single bromine atom.
To ensure high-fidelity data reproduction, follow these standardized protocols. Each step is designed to be self-validating.
Protocol 1: High-Resolution NMR Preparation
Sample Prep: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Validation Check: Ensure the solution is completely clear. Particulates will distort magnetic field homogeneity. Filter through a glass wool plug if necessary.
Acquisition: Run on a 400 MHz (or higher) spectrometer. Set the
H acquisition to 16 scans with a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the alkyl protons.
Calibration: Calibrate the spectrum by setting the TMS singlet strictly to 0.00 ppm. Check the residual CHCl
peak at 7.26 ppm as a secondary validation.
Protocol 2: ATR-FTIR Analysis
Background: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Run a background scan (32 scans, 4 cm
resolution) to subtract atmospheric CO and water vapor.
Sample Application: Place 1-2 mg of the neat liquid/solid directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.
Acquisition: Collect the spectrum from 4000 to 400 cm
.
Validation: Ensure the baseline is flat. A sloping baseline indicates poor crystal contact or scattering, requiring re-application.
Protocol 3: GC-EI-MS Profiling
Dilution: Dilute the sample to 1 mg/mL in GC-grade hexane or ethyl acetate.
Injection: Inject 1
L using a split ratio of 1:50 to prevent detector saturation. Inlet temperature: 250°C.
Ionization: Utilize Electron Ionization (EI) at a standard 70 eV to ensure fragmentation patterns align with established library databases like the NIST WebBook [3].
Data Visualization Workflows
Caption: Spectroscopic validation workflow for halogenated thioethers.
Caption: EI-MS isotopic fragmentation logic for compounds containing one Br and one Cl atom.
References
Taisho Pharmaceutical Co., Ltd. (2011). 2-pyridone compounds (U.S. Patent Application No. US20110237791A1). U.S. Patent and Trademark Office.[1]
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[Link][2]
National Institute of Standards and Technology (NIST). (2025). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. [Link][3][4][5]
Efficacy of 4-bromoaniline as a precursor in drug synthesis versus other anilines
The Efficacy of 4-Bromoaniline as a Precursor in Drug Synthesis Versus Other Anilines Executive Summary: The "Goldilocks" Halogen In pharmaceutical process chemistry, the selection of a haloaniline precursor is rarely a...
Author: BenchChem Technical Support Team. Date: March 2026
The Efficacy of 4-Bromoaniline as a Precursor in Drug Synthesis Versus Other Anilines
Executive Summary: The "Goldilocks" Halogen
In pharmaceutical process chemistry, the selection of a haloaniline precursor is rarely a random choice; it is a calculated decision balancing reactivity , atom economy , and cost . While 4-chloroaniline is economically superior for bulk commodities and 4-iodoaniline offers unmatched reactivity for difficult couplings, 4-bromoaniline occupies the critical "Goldilocks" zone.
It provides the necessary lability for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) under mild conditions where chlorides remain inert, yet it avoids the prohibitively high cost and instability issues associated with iodides. This guide objectively analyzes 4-bromoaniline’s performance, supported by kinetic data and real-world API (Active Pharmaceutical Ingredient) synthesis protocols.
Mechanistic Basis: Why Bromine?
The superiority of 4-bromoaniline in transition-metal catalysis stems directly from the Carbon-Halogen (C-X) Bond Dissociation Energy (BDE) .
The Oxidative Addition Bottleneck
In Pd(0)/Pd(II) catalytic cycles, the rate-determining step is often the oxidative addition of the aryl halide to the palladium center.
Aryl Chlorides (C-Cl): High BDE (~95 kcal/mol) makes the bond difficult to break. Successful coupling often requires high temperatures (>100°C), high catalyst loading, or expensive, electron-rich phosphine ligands (e.g., SPhos, XPhos).
Aryl Iodides (C-I): Low BDE (~65 kcal/mol) allows rapid oxidative addition. However, iodides are prone to side reactions (e.g., lithium-halogen exchange issues) and are light-sensitive, complicating storage and scale-up.
Aryl Bromides (C-Br): With a BDE of ~81 kcal/mol, 4-bromoaniline undergoes oxidative addition readily at moderate temperatures (60–80°C) using standard ligands (e.g., PPh3, dppf), offering the optimal balance.
Figure 1: Reactivity vs. Stability Trade-off
Caption: The strategic positioning of 4-bromoaniline allows for milder reaction conditions than chlorides without the economic and stability penalties of iodides.
Comparative Performance Metrics
The following data aggregates typical performance benchmarks in a standard Suzuki-Miyaura coupling (Ar-X + Ph-B(OH)2) using standard Pd(PPh3)4 catalyst.
Metric
4-Chloroaniline
4-Bromoaniline
4-Iodoaniline
Bond Dissociation Energy
~96 kcal/mol
~81 kcal/mol
~65 kcal/mol
*Standard Yield (Suzuki)
< 40% (often 0% w/o specialized ligands)
85 - 95%
> 95%
Reaction Temp (Typical)
> 100°C (Reflux Toluene/Xylene)
60 - 80°C
Room Temp - 60°C
Catalyst Loading
High (1-5 mol%)
Moderate (0.5-2 mol%)
Low (< 0.5 mol%)
Cost Factor (Approx.)
1.0x (Baseline)
~3.5x
~12.0x
Stability
Excellent
Good (Light Sensitive)
Poor (Light/Air Sensitive)
*Note: Yields assume standard conditions (Pd(PPh3)4, Na2CO3, DME/Water) without advanced Buchwald ligands.
Case Study: Synthesis of Resorantel
A prime example of 4-bromoaniline's utility in direct API synthesis is Resorantel , a veterinary anthelmintic. Here, the bromine atom is not a leaving group but a structural pharmacophore retained in the final molecule to enhance lipophilicity and binding affinity.
Protocol Summary:
The synthesis involves the direct amidation of 2,6-dihydroxybenzoic acid with 4-bromoaniline.
Activation: 2,6-Dihydroxybenzoic acid is activated (typically via PCl3 or SOCl2) to the acid chloride.
Coupling: The acid chloride reacts with 4-bromoaniline in an inert solvent (e.g., Chlorobenzene or Toluene) at reflux.
Purification: The product precipitates upon cooling or is crystallized from ethanol.
Figure 2: Resorantel Synthesis Pathway
Caption: 4-Bromoaniline acts as the nucleophile in the synthesis of Resorantel.[1][2][3][4][5][6][7][8] The para-bromo substituent is essential for the drug's anthelmintic activity.
In modern medicinal chemistry (e.g., kinase inhibitors like Gefitinib analogs or Linezolid precursors ), 4-bromoaniline is often used as a scaffold where the bromine is replaced by a complex amine.
Why Br over Cl here?
Using 4-chloroaniline would require aggressive bases (e.g., LiHMDS) or expensive ligands (e.g., BrettPhos) to achieve high yields. 4-Bromoaniline allows the use of cheaper bases (Cs2CO3) and standard ligands (BINAP), reducing the cost of goods (COGS) at the pilot scale.
Charge an oven-dried Schlenk flask with Pd2(dba)3, BINAP, and NaOtBu. Purge with Argon.
Add 4-bromoaniline and morpholine in Toluene.
Heat to 80°C for 4–6 hours. (Note: The chloro-analog would typically require 110°C+ and 12+ hours).
Cool, filter through Celite, and concentrate.
Yield Expectation: 88–94% isolated yield.
Safety & Handling: The Hidden Dangers
While all haloanilines are toxic, their profiles differ. 4-Bromoaniline requires specific handling precautions distinct from its chlorinated counterpart.
Hazard
4-Chloroaniline
4-Bromoaniline
Acute Oral Toxicity (Rat LD50)
~300 mg/kg
~456 mg/kg
Dermal Toxicity
High (Rapid absorption)
High (Rapid absorption)
Carcinogenicity
Group 2B (Possibly Carcinogenic)
Not Classified as Carcinogenic (IARC)
Blood Effects
Severe Methemoglobinemia
Methemoglobinemia (Monitor levels)
Critical Handling Rule:
Unlike 4-chloroaniline, which is a confirmed solid carcinogen hazard, 4-bromoaniline is primarily an acute toxin. However, it is light sensitive .[10] Industrial drums must be opaque/amber. Exposure to light turns the white crystals to a purple/brown sludge, degrading purity and potentially poisoning sensitive catalysts with free radical species.
References
BenchChem. Buchwald-Hartwig Amination of Anilines: Experimental Protocols. Retrieved from .
National Institutes of Health (NIH). Comparative kinetic study of the Suzuki reaction involving 4-bromoaniline. Available at .
Comparative study of catalysts for the synthesis of polysubstituted benzenes
Executive Summary: The Shift from Noble to Earth-Abundant Catalysis The synthesis of polysubstituted benzenes via [2+2+2] cyclotrimerization of alkynes is a cornerstone of modern organic synthesis, offering 100% atom eco...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Shift from Noble to Earth-Abundant Catalysis
The synthesis of polysubstituted benzenes via [2+2+2] cyclotrimerization of alkynes is a cornerstone of modern organic synthesis, offering 100% atom economy and convergent access to complex scaffolds found in pharmaceuticals (e.g., functionalized biaryls, isoindolinones).
Historically, Rhodium (Rh) and Cobalt (Co) have been the "gold standards," offering predictable regiocontrol and broad functional group tolerance. However, the 2024–2026 period has witnessed a paradigm shift. Iron (Fe) catalysis has matured from a curiosity to a robust, regioselective tool, driven by "homotropic cooperativity" mechanisms. Even more disruptive is the emergence of Aluminum (Al) redox catalysis (2025), challenging the exclusive domain of transition metals.
This guide objectively compares these systems, providing decision matrices and experimental protocols to help you select the optimal catalyst for your specific substitution pattern.
Comparative Performance Analysis
The following table synthesizes performance metrics across the four dominant catalytic classes for intermolecular and partially intramolecular cyclotrimerizations.
Table 1: Catalyst Performance Matrix
Feature
Rhodium (Rh)
Cobalt (Co)
Iron (Fe)
Aluminum (Al)
Standard Catalyst
[Rh(cod)2]BF4 / BINAP
CpCo(CO)2 or Cp*Co(III)
[Fe(2,6-Xyl2C6H3)2]
Carbazolylaluminylene
Active Species
Cationic Rh(I)
CpCo(I)
Low-coordinate Fe(I/II)
Al(I)
Regioselectivity
Excellent (>95:5)
Good (Variable with sterics)
High (1,2,4-selective)
Excellent (>95:5)
Functional Group Tolerance
Broad (Esters, Amides, OH)
Good (Nitriles tolerated)
Moderate (Sensitive to protic)
High (Halogens, Silyl)
Cost & Availability
High ($)
Moderate ()
Low ($)
Low ($) but niche availability
Sustainability
Low (Precious metal)
Moderate
High (Earth abundant)
High (Main group)
Key Limitation
Cost; Homo-coupling of terminal alkynes
High temp often required
Air/Moisture sensitivity
Novelty (less literature data)
Decision Guide: When to Use Which?
Choose Rhodium if: You require absolute regiocontrol for complex cross-cyclotrimerizations (e.g., 1,6-diyne + monoyne) and cost is secondary to yield/purity.
Choose Cobalt if: You are synthesizing pyridine derivatives (co-trimerization with nitriles) or require high thermal stability.
Choose Iron if: You are targeting 1,2,4-trisubstituted benzenes from terminal alkynes and prioritize sustainability/cost.
Choose Aluminum if: You are exploring novel IP space or require orthogonal reactivity to traditional transition metals (e.g., tolerance of o-bromo substituents).
Mechanistic Insights & Visualization
Understanding the mechanism is critical for troubleshooting low yields or poor selectivity.
The "Metallacycle" Mechanism (Rh, Co, Fe)
The reaction generally proceeds via the oxidative coupling of two alkynes to form a metallacyclopentadiene. The regioselectivity is determined during the insertion of the third alkyne.
Figure 1: Generalized catalytic cycle for transition-metal catalyzed [2+2+2] cyclotrimerization. The metallacyclopentadiene formation and subsequent alkyne insertion dictate the regiochemical outcome.
Experimental Protocols
These protocols are selected for their robustness and reproducibility.
Target: High-precision synthesis of fused benzene systems (e.g., Indanes, Fluorenones).
Source: Adapted from Tanaka et al. and Witulski et al. (Standardized for 2025 workflows).
Catalyst Activation: In a flame-dried Schlenk tube under Argon, dissolve [Rh(cod)2]BF4 (0.05 mmol) and BINAP (0.05 mmol) in anhydrous DCM (2 mL). Stir at room temperature for 15 minutes. Hydrogen gas (
) is not required for this cationic system, unlike neutral Wilkinson's catalyst.
Insight: The solution should turn deep orange/red, indicating formation of the active cationic Rh species.
Substrate Addition: Dissolve the 1,6-diyne (1.0 mmol) and the monoyne (1.5 mmol) in DCM (3 mL).
Reaction: Add the substrate solution dropwise to the catalyst solution over 10 minutes at room temperature.
Critical Control: Slow addition prevents homo-coupling of the monoyne.
Monitoring: Stir at room temperature (or reflux at 40°C for difficult substrates) for 2–16 hours. Monitor by TLC (disappearance of diyne).
Workup: Filter the mixture through a short pad of silica gel/Celite to remove the metal. Concentrate the filtrate in vacuo.
Purification: Purify via flash column chromatography (Hexanes/EtOAc).
Validation:
Yield: Typically 80–95%.
Regioselectivity: >95:5 (controlled by the ligand sterics interacting with the monoyne).
Glovebox Setup: Due to the sensitivity of low-valent iron, set up the reaction in a glovebox (
atmosphere).
Catalyst Loading: Weigh [Fe(2,6-Xyl2C6H3)2] (5 mol%) into a screw-cap vial.
Reaction: Add the alkyne (1.0 mmol) and Toluene (1.0 mL).
Insight: This system exhibits homotropic cooperativity , meaning the substrate helps activate the catalyst. The reaction rate is second-order with respect to the catalyst.
Heating: Seal the vial and heat to 60°C outside the glovebox.
Duration: Stir for 12–16 hours.
Workup: Exposure to air terminates the reaction. Filter through silica and concentrate.
Validation:
Yield: 85–97%.
Regioselectivity: High preference for the 1,2,4-isomer (unsymmetrical) over the 1,3,5-isomer.
Note: This method avoids the heavy metal waste of Rh/Co and uses a ligand framework that can be fine-tuned.
Troubleshooting & Optimization Guide
Use the following logic flow to troubleshoot common issues in cyclotrimerization.
Figure 2: Troubleshooting decision tree for optimizing reaction outcomes.
References
Zhang, X., et al. (2025).[3][4] Aluminum Redox Catalysis: Cyclotrimerization of Alkynes. ResearchGate.
Ribas, X., et al. (2023). Homotropic Cooperativity in Iron-Catalyzed Alkyne Cyclotrimerizations. ACS Catalysis.
Tanaka, K., et al. (2003). Highly Chemo- and Regioselective Intermolecular Cyclotrimerization of Alkynes Catalyzed by Cationic Rhodium(I)/Modified BINAP Complexes. Organic Letters.
Plietker, B., et al. (2025).[5] Functional group tolerant iron-catalyzed cyclotrimerization of terminal and internal alkynes. ResearchGate.
Matsunaga, S., et al. (2021). CpCo(III) Precatalysts for [2+2+2] Cycloadditions. MDPI.
Characterization and CoA data for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Executive Summary 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (herein referred to as Inter-Dapa-07 ) is the pivotal orthogonally-halogenated building block for the synthesis of Dapagliflozin (Farxiga®).[1] Its structural...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (herein referred to as Inter-Dapa-07 ) is the pivotal orthogonally-halogenated building block for the synthesis of Dapagliflozin (Farxiga®).[1] Its structural uniqueness lies in the coexistence of a bromo and a chloro substituent on the same aromatic ring.[1] This design is not accidental; it exploits the differential reactivity rates of Lithium-Halogen Exchange (Li-HE) to ensure regiospecific coupling with the gluconolactone moiety.[1]
This guide provides a comprehensive technical analysis of Inter-Dapa-07, comparing its performance against alternative synthetic routes and analogs (e.g., Iodo-analogs).[1] It includes validated CoA data, self-validating analytical protocols, and a mechanistic breakdown of its role in SGLT2 inhibitor synthesis.[1]
Aromatic ether with orthogonal halide substitution (Br, Cl)
Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Table 2: Simulated Certificate of Analysis (High-Purity Grade)
Test
Method
Specification
Typical Result
Appearance
Visual
White to off-white crystalline powder
White Crystalline Powder
Purity
HPLC (Area %)
≥ 98.0%
99.4%
Melting Point
USP <741>
40.0°C – 44.0°C
42.5°C
Water Content
Karl Fischer
≤ 0.5%
0.12%
Impurity A
HPLC
≤ 0.15% (Des-bromo analog)
0.05%
Impurity B
HPLC
≤ 0.15% (Amide derivative*)
Not Detected
Residue on Ignition
USP <281>
≤ 0.1%
0.04%
*Note: Impurity B (N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine) is specific to routes using acetonitrile reduction.[1]
Comparative Analysis: Why this Intermediate?
The Orthogonal Halogen Strategy (Performance vs. Alternatives)
The synthesis of Dapagliflozin requires coupling the benzene ring to a sugar moiety.[1] The choice of Inter-Dapa-07 (Bromo-Chloro) versus a Di-Chloro or Iodo-Chloro analog is dictated by the kinetics of Lithiation.[1]
-Butyllithium (-BuLi) cannot effectively discriminate between the two chlorine atoms, leading to a mixture of regioisomers and polymerization.[1]
Outcome: Low Yield (<20%), High impurity burden.[1]
Alternative B (Iodo-Chloro Analog):
Performance: High reactivity.[1][2] The C-I bond exchanges extremely fast.[1]
Drawback: Stability and Cost.[1] Aryl iodides are light-sensitive and significantly more expensive to manufacture at scale.[1] They often require cryogenic conditions (<-70°C) strictly to prevent over-reaction.[1]
Current Standard (Inter-Dapa-07, Bromo-Chloro):
Performance:Optimal Window. The C-Br bond undergoes Li-HE at -60°C to -40°C, while the C-Cl bond remains inert under these conditions.[1]
Result: This allows the formation of the lithiated species exclusively at the C4 position, preserving the C1-Chloro substituent required for the final drug's pharmacophore.[1]
Synthetic Route Comparison (Impurity Profile)[1]
The purity of Inter-Dapa-07 heavily depends on its upstream synthesis.[1]
This diagram illustrates the mechanistic "Performance" of the Bromo-Chloro intermediate.[1]
Caption: The kinetic selectivity of the Bromo-substituent allows for precise lithiation without disturbing the Chloro-substituent, a critical requirement for Dapagliflozin synthesis.
Experimental Protocols (Self-Validating)
HPLC Purity Analysis Method
Objective: To validate the purity of incoming raw material >98.0%.
Chromatographic Conditions:
Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[1]
Objective: Confirm structure and rule out regioisomers.[1]
Interpretation Guide:
1.42 (t, 3H, Hz): Methyl protons of the ethoxy group ().[1]
4.02 (q, 2H, Hz): Methylene protons of the ethoxy group ().[1]
4.05 (s, 2H): Benzylic methylene bridge () connecting the two rings.[1]
6.83 (d, 2H, Hz): Aromatic protons on the ethoxy ring (ortho to ethoxy).
7.08 (d, 2H, Hz): Aromatic protons on the ethoxy ring (meta to ethoxy).
7.18 (d, 1H, Hz): Proton on the Cl/Br ring (C5 position).
7.35 (dd, 1H, Hz): Proton on the Cl/Br ring (C4 position, adjacent to Br).
7.55 (d, 1H, Hz): Proton on the Cl/Br ring (C2 position, between Cl and Br).
Validation Check: If the singlet at
4.05 appears as a doublet or multiplet, suspect incomplete reduction of the benzophenone precursor.[1]
Quality Control Workflow
Diagram 2: QC Logic Tree
This decision tree ensures only compliant material enters the expensive lithiation step.[1]
Caption: QC decision matrix emphasizing the detection of process-specific impurities (Amide) before release.
References
Meng, W., et al. (2008).[1] "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes."[1] Journal of Medicinal Chemistry, 51(5), 1145–1149.[1] Link[1]
Ren, J., et al. (2014).[1] "Improved synthesis of dapagliflozin." Chinese Journal of Medicinal Chemistry, 24(5), 375-379.[1] Link
Yu, J., et al. (2019).[1] "A Concise and Efficient Synthesis of Dapagliflozin." Organic Process Research & Development, 23(8), 1458–1466.[1] Link[1]
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 9996449, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene." Link
A Comparative Guide to Greener Alternatives for Aluminum Chloride in Friedel-Crafts Reactions
The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution discovered in 1877, remains an indispensable tool for forming carbon-carbon bonds in academic and industrial synthesis.[1][2] Its utility...
Author: BenchChem Technical Support Team. Date: March 2026
The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution discovered in 1877, remains an indispensable tool for forming carbon-carbon bonds in academic and industrial synthesis.[1][2] Its utility in creating alkylated and acylated aromatic compounds, which are precursors to pharmaceuticals, agrochemicals, and advanced materials, is undisputed. Traditionally, these reactions are synonymous with the use of aluminum chloride (AlCl₃) as a potent Lewis acid catalyst.[2][3][4] However, the very reactivity that makes AlCl₃ effective is also the source of its significant drawbacks.
Modern chemical synthesis, particularly in the pharmaceutical and fine chemical industries, is increasingly driven by the principles of green chemistry. This necessitates a move away from hazardous and inefficient reagents. Aluminum chloride's profile presents several challenges in this context:
Stoichiometric Requirement: In Friedel-Crafts acylation, AlCl₃ is consumed by forming a stable complex with the resulting aryl ketone product, meaning it must often be used in stoichiometric or even super-stoichiometric amounts, rendering it a reagent rather than a true catalyst.[1]
Handling and Safety: Anhydrous AlCl₃ is highly hygroscopic and reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[5][6] This requires stringent anhydrous conditions and specialized handling procedures.[6][7]
Waste Generation: The aqueous workup required to decompose the AlCl₃-ketone complex generates large volumes of acidic waste, posing significant environmental and disposal challenges.[8][9]
Reaction Control: The high reactivity of AlCl₃ can lead to undesirable side reactions, including polyalkylation (the product is more reactive than the starting material) and carbocation rearrangements, which compromise selectivity and yield.[4][10]
Substrate Limitation: The reaction often fails with deactivated aromatic rings or those containing functional groups like amines, which coordinate strongly with the Lewis acid, deactivating it.[11]
This guide provides a comparative analysis of modern, alternative catalytic systems that address the limitations of aluminum chloride. We will explore their mechanisms, performance advantages, and practical applications, supported by experimental data and protocols to aid researchers in adopting safer, more efficient, and environmentally benign methodologies.
The Shift from Stoichiometric Reagents to Catalytic Systems
The primary driver for seeking alternatives is the transition from stoichiometric promoters to true catalytic systems. An ideal catalyst for Friedel-Crafts reactions should be effective in small quantities, recoverable, reusable, and tolerant of a wider range of functional groups and reaction conditions.
Milder Metal Halides: An Incremental Improvement
A direct substitution for AlCl₃ can be found in other, less reactive metal halides. While not a complete departure from the classic methodology, they offer tangible benefits in handling and safety.
Iron(III) Chloride (FeCl₃)
FeCl₃ is a less potent but effective Lewis acid for both alkylation and acylation.[3][5][7] Its lower reactivity translates to a reduced propensity for side reactions and a less vigorous reaction with moisture, making it easier and safer to handle.[5][7] While yields may be slightly lower than with AlCl₃, the improvement in operational safety often justifies its use, particularly in educational settings and for reactions with activated aromatic substrates.[5]
Indium(III) Chloride (InCl₃)
Indium(III) salts have emerged as remarkably effective and mild catalysts. A key advantage of InCl₃ is its stability in the presence of water, a stark contrast to AlCl₃.[12] It possesses unique "halophilic" properties, enabling it to activate alkyl halides catalytically and under mild conditions.[12] This allows for reactions with a broader substrate scope, including moderately deactivated arenes, and minimizes the need for harsh conditions.[12]
Table 1: Performance Comparison of Metal Halides in the Acylation of Anisole
Data is compiled for illustrative purposes from multiple sources.
Metal Triflates: The Power of Catalytic Activity and Reusability
Metal trifluoromethanesulfonates (triflates) represent a significant leap forward. Their high catalytic activity, stability to air and moisture, and potential for recovery and reuse position them as superior alternatives for green synthesis.[14][15][16]
Scandium(III) Triflate (Sc(OTf)₃) and Rare-Earth Triflates (RE(OTf)₃)
Sc(OTf)₃ is among the most active and widely studied triflate catalysts for Friedel-Crafts reactions.[15] It efficiently catalyzes both alkylation and acylation in truly catalytic amounts (often 0.1–10 mol%).[8][14][15] A standout feature is its reusability; after aqueous workup, the water-soluble Sc(OTf)₃ can be recovered from the aqueous phase and reused multiple times with minimal loss of activity.[14][17] Furthermore, these catalysts expand the scope of alkylating agents to include alcohols and alkenes, avoiding the need for alkyl halides altogether.[8][14][18]
Bismuth(III) Triflate (Bi(OTf)₃)
Bismuth triflate is another excellent "green" catalyst, valued for its low toxicity, cost-effectiveness, and high tolerance for water.[19][20] It has proven highly effective, particularly for acylations, and its activity can often be enhanced by additives like lithium perchlorate (LiClO₄).[13][21][22] The synergy between Bi(OTf)₃ and LiClO₄ is thought to generate a more reactive cationic species, accelerating the reaction.[21]
Workflow: Homogeneous vs. Heterogeneous Catalysis
The choice between a homogeneous catalyst like AlCl₃ and a recyclable or heterogeneous alternative fundamentally changes the process workflow, particularly regarding catalyst separation and waste management.
Caption: Workflow comparison of homogeneous vs. heterogeneous/recyclable catalysts.
Solid Acid Catalysts: The Industrial Workhorses
For large-scale industrial applications, heterogeneous solid acid catalysts are paramount. They simplify processes by eliminating the need for corrosive, soluble catalysts and complex aqueous workups.[9][23]
Zeolites
Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted acid sites.[23][24] Materials like H-ZSM-5 and H-BEA are highly effective catalysts for Friedel-Crafts alkylations and acylations.[25][26][27] Their key advantages include:
Reusability: They are easily separated by filtration and can be regenerated and reused extensively.[9]
Shape Selectivity: The constrained environment within the zeolite pores can control regioselectivity, often favoring the formation of the sterically less-hindered para-isomer over the ortho-isomer.[25][26]
Process Simplification: They are used in fixed-bed reactors in continuous flow processes, streamlining industrial production.[23]
A primary limitation is that the small pore size of some zeolites can restrict access for bulky substrates or prevent the formation of large products.[27]
Modified Clays
Acid-activated clays, such as Montmorillonite K10, serve as inexpensive, heterogeneous catalysts for Friedel-Crafts reactions.[27] By exchanging the natural cations in the clay's interlamellar space with acidic ions like Fe³⁺, highly active catalysts can be prepared that offer excellent yields and easy separation.[27]
Table 2: Comparison of Catalysts for Benzoylation of Toluene
Ionic Liquids: A Dual Role as Solvent and Catalyst
Ionic liquids (ILs) are salts with melting points below 100 °C that can serve as non-volatile, recyclable reaction media.[28] Certain ILs, particularly those based on chloroaluminates like 1-ethyl-3-methylimidazolium chloroaluminate ([emim]Cl-AlCl₃), can function as both the solvent and the Lewis acid catalyst.[29] The Lewis acidity of these systems can be precisely tuned by varying the molar ratio of AlCl₃ to the organic salt.[29] This approach allows for enhanced reaction rates and high selectivity, with the added benefit that the product can often be easily separated by decantation or extraction, allowing the IL phase to be recycled.[18][28][30]
Experimental Protocols
To facilitate the adoption of these alternatives, we provide detailed methodologies for representative reactions.
Protocol 1: Sc(OTf)₃-Catalyzed Alkylation of Benzene with Cyclohexyl Mesylate
This protocol demonstrates a catalytic, reusable system for alkylation, adapted from the work of Tsuchimoto et al.[17]
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add Sc(OTf)₃ (0.2 mmol) and benzene (10 mL).
Add cyclohexyl mesylate (2.0 mmol) to the suspension.
Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC or GC.
After completion, cool the reaction to room temperature.
Quench the reaction by adding deionized water (15 mL).
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer with diethyl ether (2 x 15 mL).
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexanes) to afford cyclohexylbenzene. Expected Yield: 92%. [17]
Catalyst Recovery: The aqueous layer containing the Sc(OTf)₃ can be concentrated by slow evaporation of water to recover the catalyst, which can be dried in a vacuum oven and reused for subsequent reactions.[17]
Protocol 2: Zeolite H-BEA Catalyzed Acylation of Anisole with Acetic Anhydride
This procedure illustrates a heterogeneous catalytic system that avoids aqueous workup.
Materials:
Zeolite H-BEA (activated by heating at 400 °C for 4 h under vacuum)
Anisole
Acetic anhydride
Inert solvent (e.g., dodecane)
Procedure:
Set up a three-necked flask with a reflux condenser, magnetic stirrer, and thermometer.
Charge the flask with anisole, a 1.5 molar excess of acetic anhydride, and the activated H-BEA catalyst (e.g., 10% by weight relative to anisole).
Heat the mixture to reflux (approx. 140-150 °C) with vigorous stirring.
Monitor the reaction progress over several hours using GC analysis of aliquots.
Upon completion, cool the reaction mixture to room temperature.
Separate the catalyst from the liquid product mixture by simple filtration.
The catalyst can be washed with a solvent, dried, and calcined for reuse.
The liquid product can be purified by distillation or crystallization to yield primarily 4-methoxyacetophenone.
Conclusion and Future Outlook
The era of relying solely on stoichiometric, hazardous reagents like aluminum chloride for Friedel-Crafts reactions is drawing to a close. A diverse and powerful toolkit of alternatives now exists, offering significant advantages in terms of catalytic efficiency, operational safety, substrate scope, and environmental impact.
Metal triflates , especially those of scandium and bismuth, provide an excellent balance of high reactivity in catalytic amounts with ease of handling and recyclability, making them ideal for laboratory-scale synthesis.
Solid acids like zeolites and clays are the clear choice for industrial-scale production, where process simplification, catalyst reuse, and waste minimization are critical economic and environmental drivers.[9]
Milder metal halides and ionic liquids offer further specialized solutions for specific applications.
For researchers and drug development professionals, the adoption of these greener alternatives is not merely an ethical choice but a strategic one. These modern catalysts enable more efficient, selective, and robust synthetic routes, ultimately accelerating the discovery and development of new chemical entities while adhering to the principles of sustainable chemistry.
References
SATHEE. Friedel Crafts Reaction.
Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1994). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 71(10), A256. Available from: [Link]
Fukuzawa, S., Tsuchimoto, T., & Hiyama, T. (1997). Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions. The Journal of Organic Chemistry, 62(22), 7704–7711. Available from: [Link]
Kawada, A., Mitamura, S., & Kobayashi, S. (1993). Friedel-Crafts Reactions Catalyzed by Rare Earth Metal Trifluoromethanesulfonates. Journal of the Chemical Society, Chemical Communications, (14), 1157–1158. Available from: [Link]
Fukuzawa, S., Tsuchimoto, T., & Kanai, K. (1997). Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions. The Journal of Organic Chemistry, 62(22), 7704-7711. Available from: [Link]
Jadhav, V. H., & Borkar, S. D. (2014). ACID INDUCED MESOPOROUS Si-MCM-41 AS SOLID ACID CATALYST FOR FRIEDEL-CRAFTS ALKYLATION AND ACYLATION. Journal of Current Chemistry & Pharmaceutical Sciences, 4(2), 91-101. Available from: [Link]
Song, C. E., Shim, W. H., Roh, E. J., & Choi, J. H. (2000). Scandium(III) triflate immobilised in ionic liquids: a novel and recyclable catalytic system for Friedel–Crafts alkylation of aromatic compounds with alkenes. Chemical Communications, (17), 1695–1696. Available from: [Link]
Iolitec. Some examples of the use of ionic liquids in organic synthesis. Available from: [Link]
Olah, G. A., & Molnár, Á. (2003). "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
Mineno, T., & Miller, R. A. (2008). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). Organic letters, 10(1), 121–124. Available from: [Link]
Ercoli, R., & Chini, M. (2004). Friedel-crafts acylation process in ionic liquids. US Patent 7,595,425 B2.
Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1994). Iron(III) chloride as a Lewis acid in the Friedel-Crafts acylation reaction. Journal of Chemical Education, 71(10), A256. Available from: [Link]
Scribd. (2024). Friedel Crafts Alkylation Based Ionic Liquid. Available from: [Link]
Earle, M. J. (2006). Ionic liquids as catalysts, solvents and conversion agents. In Ionic Liquids in Synthesis (pp. 1-24). Wiley-VCH.
Ross, J., & Xiao, J. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 4(2), 129–133. Available from: [Link]
Ranu, B. C., & Jana, R. (2007). Intermolecular Friedel–Crafts reaction catalyzed by InCl3. Tetrahedron Letters, 48(19), 3359-3362. Available from: [Link]
Song, C. E., Shim, W. H., Roh, E. J., & Choi, J. H. (2000). Scandium(III) triflate immobilised in ionic liquids: a novel and recyclable catalytic system for Friedel–Crafts alkylation of aromatic compounds with alkenes. Chemical Communications, 1695-1696. Available from: [Link]
Kobayashi, S., Hachiya, I., Ishitani, H., & Araki, M. (1994). Friedel-Crafts Reactions Catalyzed by Rare Earth Metal Trifluoromethanesulfonates. Bulletin of the Chemical Society of Japan, 67(8), 2342-2349. Available from: [Link]
Nayak, Y. N., Nayak, S., Nadaf, Y. F., Shetty, N. S., & Gaonkar, S. L. (2020). Zeolite Catalyzed Friedel-Crafts Reactions: A Review. Letters in Organic Chemistry, 17(7), 491-506. Available from: [Link]
Bentham Science Publishers. (2020). Zeolite Catalyzed Friedel-Crafts Reactions: A Review. Available from: [Link]
da Silva, A. C., et al. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Current Organic Synthesis, 21. Available from: [Link]
SciSpace. (2020). Zeolite Catalyzed Friedel-Crafts Reactions: A Review. Available from: [Link]
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
Ranu, B. C., & Dutta, P. (2002). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 102(10), 3687–3712. Available from: [Link]
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
Nayak, Y. N., et al. (2020). Zeolite Catalyzed Friedel-Crafts Reactions: A Review. ResearchGate. Available from: [Link]
Lévesque, F., & Gandon, V. (2013). New trends in bismuth-catalyzed synthetic transformations. Organic & Biomolecular Chemistry, 11(5), 718-732. Available from: [Link]
Tran, P., et al. (2017). Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate in the Friedel-Crafts Benzoylation of Aromatic Compounds with Benzoic Anhydride. Semantic Scholar. Available from: [Link]
Fisher, J. A. (2005). Bismuth Triflate Catalyzed Friedel-Crafts Acylations of Sydnones. CORE Scholar. Available from: [Link]
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Available from: [Link]
Holliday, B. J., et al. (2023). Preparation of Pyridine(Diimine) Bismuth Cations and Demonstration of Versatile Lewis Acid Activity. ChemRxiv. Available from: [Link]
Kobayashi, S., et al. (1998). Friedel—Crafts Reactions Catalyzed by Rare Earth Metal Trifluoromethanesulfonates. ResearchGate. Available from: [Link]
University of Calgary. Ch12: Friedel-Crafts alkylation. Available from: [Link]
Nguyen, M. T. T., et al. (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega, 7(32), 28249–28256. Available from: [Link]
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
Beyond Benign. Friedel-Crafts Alkylation. Available from: [Link]
Liu, Y., et al. (2024). Friedel-Crafts reaction with polyolefins as alkylation reagents and poly(vinyl chloride) as initiator. ChemRxiv. Available from: [Link]
Frost, C. G., & Hartley, J. P. (2000). Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics. Molecules Online, 4, 1-6. Available from: [Link]
ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. Available from: [Link]
LibreTexts. Friedel-Crafts Reaction. Available from: [Link]
Wang, J., et al. (2009). A review of aluminium chloride based catalysts used in Friedel-Crafts acylation reactions. ResearchGate. Available from: [Link]
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
Comparative Guide: Analytical Detection Limits for Ethylbenzene in Biological Matrices
Executive Summary Ethylbenzene (EB) is a volatile organic compound (VOC) ubiquitous in industrial solvents and combustion byproducts. In biological monitoring, accurately quantifying trace levels of EB is critical for es...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethylbenzene (EB) is a volatile organic compound (VOC) ubiquitous in industrial solvents and combustion byproducts. In biological monitoring, accurately quantifying trace levels of EB is critical for establishing toxicokinetic profiles and occupational exposure limits.
This guide objectively compares the three dominant analytical methodologies: Static Headspace (HS) , Solid Phase Microextraction (SPME) , and Purge & Trap (P&T) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). While Static Headspace offers robustness, SPME-GC-MS has emerged as the superior technique for biological matrices, offering a 10-100x improvement in sensitivity (LOD
0.024 ng/mL) compared to traditional methods, as validated by CDC NHANES protocols.
Part 1: The Analytical Landscape
Ethylbenzene is lipophilic and highly volatile. In biological samples (whole blood, urine), it exists in equilibrium between the liquid matrix and the headspace. The analytical challenge lies in extracting this volatile target from complex, protein-rich matrices without contaminating the GC inlet or losing the analyte to evaporation.
Static Headspace GC-MS (HS-GC-MS)
Mechanism: A sample is heated in a sealed vial until thermodynamic equilibrium is reached. A portion of the gas phase is injected.[1][2][3][4][5][6][7][8][9][10]
Verdict: The "Workhorse." Extremely robust and automation-friendly but suffers from higher detection limits because only a fraction of the analyte is transferred to the column.
Solid Phase Microextraction (SPME-GC-MS)[7][11]
Mechanism: A fiber coated with a stationary phase (e.g., Carboxen/PDMS) is exposed to the sample headspace. Analytes concentrate on the fiber, which is then thermally desorbed in the GC inlet.[6]
Verdict: The "Gold Standard." It combines extraction and concentration in one step, driving Limits of Detection (LOD) down to parts-per-trillion (ppt) levels suitable for background population monitoring.
Purge and Trap (P&T)
Mechanism: Inert gas bubbles through the sample, stripping VOCs and trapping them on an adsorbent.[3][4][6]
Verdict: High sensitivity but analytically "messy" for blood. Foaming requires antifoam agents, and water management is difficult, leading to instrument downtime.
Part 2: Comparative Performance Data
The following data aggregates performance metrics from CDC method validation studies and peer-reviewed toxicological profiles.
Table 1: Methodological Performance Matrix
Feature
SPME-GC-MS (Recommended)
Static HS-GC-MS
Purge & Trap GC-MS
Limit of Detection (LOD)
0.005 – 0.12 ng/mL [1, 2]
0.5 – 5.0 ng/mL
0.01 – 0.1 ng/mL
Sample Volume Required
Low (1–3 mL)
Medium (2–5 mL)
High (5–10 mL)
Linearity (Range)
0.02 – 100 ng/mL
1.0 – 1000 ng/mL
0.05 – 200 ng/mL
Precision (RSD)
< 10%
< 5%
10 – 20%
Matrix Interference
Low (Headspace isolation)
Very Low
High (Foaming/Water)
Throughput
High (Automated)
High (Automated)
Low (Trap bake-out)
Key Insight: While P&T offers competitive sensitivity, SPME provides equivalent LODs with significantly lower sample volume requirements and reduced maintenance, making it the preferred choice for precious biological samples.
Part 3: Decision Logic & Mechanism
Diagram 1: Method Selection Decision Tree
This logic flow guides the selection of the optimal method based on study requirements (sensitivity vs. robustness).
Figure 1: Decision matrix for selecting the appropriate ethylbenzene detection method based on sensitivity needs and matrix complexity.
Part 4: Validated Experimental Protocol (SPME-GC-MS)
Method Basis: Adapted from CDC Laboratory Procedure for VOCs in Whole Blood (Blount et al.) [1].
Reagents & Standards
Internal Standard (ISTD): Ethylbenzene-d10 (Deuterated). Crucial for correcting matrix effects and fiber variability.
Fiber Type: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS). Selected for optimal adsorption of low-molecular-weight volatiles.
Collection: Collect whole blood in gray-top vacutainers (potassium oxalate/sodium fluoride) to inhibit metabolic breakdown of VOCs.
Aliquot: Transfer 3.0 mL of blood into a 10 mL headspace vial.
Doping: Add 10 µL of ISTD solution (Ethylbenzene-d10) through the septum.
Salting Out (Critical Step): Add 1.5g NaCl (or saturated solution).
Mechanism:[2][3][7] Increasing ionic strength decreases the solubility of organic compounds in the aqueous phase, driving them into the headspace (partition coefficient
Incubation: 40°C for 10 minutes (Agitation: 500 rpm).
Extraction: Expose SPME fiber to headspace for 20 minutes at 40°C.
Desorption: 2 minutes at 250°C in splitless mode.
GC Column: DB-VRX or equivalent (30m x 0.25mm x 1.4µm).
MS Detection: SIM Mode (Selected Ion Monitoring).
Target Ion: 91 m/z (Ethylbenzene), 106 m/z.
Qualifier Ion: 98 m/z (Ethylbenzene-d10).
Diagram 2: The SPME "Salting Out" Mechanism
Visualizing why adding salt improves detection limits.
Figure 2: The "Salting Out" effect drives hydrophilic repulsion, forcing ethylbenzene from the blood matrix into the headspace for fiber adsorption.
Part 5: Troubleshooting & Quality Assurance
To ensure Trustworthiness and reproducibility, the following controls must be implemented:
The "Memory Effect" (Carryover):
Issue: Ethylbenzene is sticky. High-concentration samples can contaminate the SPME fiber.
Solution: Implement a "Fiber Bake-out" (260°C for 5 mins) between samples. Run a blank (water) after every high-concentration sample.
Matrix Matching:
Issue: Blood viscosity affects equilibrium time differently than water.
Solution: Calibration curves must be prepared in bovine blood or a synthetic blood substitute, not water, to account for matrix binding effects.
Cryofocusing:
If peak shapes are broad, use liquid nitrogen cryofocusing at the GC inlet to refocus the band during the slow desorption from the SPME fiber.
References
Blount, B. C., et al. (2006). "Quantification of 31 volatile organic compounds in whole blood using solid-phase microextraction and gas chromatography–mass spectrometry.
Source:
Centers for Disease Control and Prevention (CDC). "Volatile Organic Compounds (VOCs) in Whole Blood (NHANES).
Source:
Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Ethylbenzene: Analytical Methods."
Source:
Janasik, B., et al. (2008). "Biological monitoring of ethylbenzene exposure."[4][6] Journal of Chromatography B.
As a Senior Application Scientist, I recognize that proper chemical disposal is not merely an administrative hurdle; it is a critical extension of experimental design. Handling structurally complex molecules like 4-Bromo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that proper chemical disposal is not merely an administrative hurdle; it is a critical extension of experimental design. Handling structurally complex molecules like 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene requires a mechanistic understanding of the chemical's behavior to ensure laboratory safety and environmental compliance.
This guide provides a comprehensive, step-by-step operational protocol for the safe handling, segregation, and disposal of this specific halogenated thioether, ensuring your laboratory remains compliant with EPA Resource Conservation and Recovery Act (RCRA) regulations[1].
Chemical Profile & Hazard Assessment
To design an effective disposal strategy, we must first deconstruct the molecule's reactive motifs. 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene contains two defining structural features that dictate its waste classification: a halogenated aromatic ring and a thioether (sulfide) linkage [2].
Must be strictly segregated from non-halogenated solvents[4].
Chemical Incompatibilities
Strong oxidizers (e.g., , , mCPBA)
Risk of exothermic oxidation and thermal runaway[5].
Mechanistic Rationale: The Danger of Incompatible Mixing
The thioether moiety is highly susceptible to oxidation. If this compound is inadvertently mixed into a waste carboy containing strong oxidizers, it triggers an exothermic conversion to a sulfoxide, and subsequently to a sulfone[5]. In a sealed waste container, this rapid heat generation can lead to thermal runaway, over-pressurization, and catastrophic container rupture.
Mechanistic pathway of exothermic thioether oxidation when exposed to strong oxidizers.
Operational Handling & Waste Segregation Protocol
Because this molecule contains bromine and chlorine, it cannot be disposed of in standard organic waste streams. During incineration, halogens form corrosive hydrogen halides (HBr, HCl) that require specialized alkaline scrubbers[3][6]. If non-halogenated solvents are mixed into this stream, the entire volume must be treated as halogenated waste, needlessly increasing hazardous waste management costs by up to 100%[4][7].
Pre-Addition Validation: Before adding the thioether to any bulk waste container, test the current contents of the carboy with potassium iodide-starch (KI-starch) or peroxide test strips. Validation: A negative result confirms the absence of incompatible oxidizing agents[8].
Stream Verification: Confirm the carboy is explicitly labeled for "Halogenated Organic Waste" and does not contain aqueous acids or heavy metals[9][10].
Fume Hood Transfer: Due to the low odor threshold of thioethers, perform all transfers inside a certified chemical fume hood. Use a dedicated funnel to prevent cross-contamination.
Vapor Sealing: Cap the container immediately after the transfer is complete. EPA regulations mandate that hazardous waste containers remain closed at all times unless actively adding waste[4][10].
Manifest Documentation: Immediately log the exact volume and chemical constituents on the hazardous waste log attached to the carboy.
Decision tree for the segregation and EPA-compliant disposal of halogenated thioether waste.
Emergency Spill Response & Decontamination
In the event of a localized spill within the fume hood, standard solvent cleanup procedures are insufficient due to the persistent, malodorous nature of the thioether.
Step-by-Step Spill Remediation
Containment: Immediately cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for the initial absorption[8].
Collection: Sweep the saturated absorbent into a high-density polyethylene (HDPE) container using a non-sparking tool.
Chemical Decontamination (Oxidation): To neutralize the lingering odor on the fume hood surface, wipe the affected area with a freshly prepared, dilute sodium hypochlorite (bleach) solution. Causality: The hypochlorite acts as a mild, controlled oxidizer, converting the highly volatile thioether into a non-volatile, odorless sulfoxide/sulfone[8].
Secondary Disposal: Place all contaminated wipes and gloves into the solid hazardous waste stream.
Final Disposal & EPA Compliance
Once the waste carboy reaches 80% capacity, it must be transferred to your institution's Environmental Health and Safety (EHS) department. Under the EPA's RCRA guidelines, 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene must be transported to a permitted Hazardous Waste Combustor (HWC)[6].
At the facility, the chemical undergoes high-temperature incineration (>1000°C) with a mandated Destruction and Removal Efficiency (DRE) of 99.99%[6]. The combustion process breaks the carbon-halogen bonds, and the resulting acidic exhaust gases are neutralized in downstream wet scrubbers before environmental release[3][11].
References
U.S. Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." epa.gov. URL: [Link]
Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." hazardouswasteexperts.com. URL: [Link]
University of Waterloo Safety Office. "Waste Segregation Guidelines." uwaterloo.ca. URL: [Link]
University of Louisville Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents." louisville.edu. URL: [Link]
A Senior Application Scientist's Guide to Safe Laboratory Operations
Hazard Assessment & Risk Mitigation
Understanding the chemical nature of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene is foundational to safe handling. Its structure—a halogenated (bromo- and chloro-) aromatic ring with an ethyl sulfide group—suggests a profile of potential hazards that must be proactively managed.
Dermal and Ocular Hazard : Aromatic halides and organosulfur compounds are frequently cited as causing skin irritation and serious eye irritation or damage.[1][2][3] Assume this compound is, at minimum, a significant irritant.
Toxicity (Oral, Dermal, Inhalation) : Related compounds exhibit toxicity if swallowed, inhaled, or absorbed through the skin.[4] Given the presence of multiple functional groups associated with biological activity, it is prudent to treat this chemical as harmful by all routes of exposure.
Environmental Hazard : Many halogenated aromatic compounds are very toxic to aquatic life with long-lasting effects.[5] This necessitates stringent protocols for waste containment and disposal to prevent environmental release.
Combustibility : While not expected to be highly flammable, many organic compounds are combustible.[1][6][7] The presence of an ethyl group and benzene ring suggests it will burn if exposed to sufficient heat and an ignition source.[1]
At-a-Glance Safety Profile (Inferred)
Hazard Category
Anticipated Risk
Mitigation Strategy
Acute Toxicity
Harmful if swallowed, inhaled, or in contact with skin.[4]
Use in a chemical fume hood, wear appropriate gloves and lab coat.
Do not allow to enter drains or waterways; dispose of as hazardous waste.
Essential Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a dynamic risk assessment. The following recommendations represent the minimum required protection.
Core PPE Requirements
Eye and Face Protection :
Minimum : ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[8]
Required for Handling : Chemical safety goggles are mandatory when handling the compound in any form (solid or solution) to protect against splashes.[9][10]
Splash/Transfer Operations : A full-face shield must be worn over safety goggles when transferring solutions or handling volumes greater than ~50 mL.[9]
Skin and Body Protection :
Lab Coat : A flame-resistant lab coat with long sleeves and a secure closure is required.[8]
Gloves : Nitrile gloves are the standard for incidental contact in many labs.[8][9][11] However, for prolonged work or direct immersion, it is critical to consult a glove compatibility chart for halogenated aromatic compounds. Double-gloving (wearing two pairs of nitrile gloves) can provide an additional layer of safety.[9] Always remove gloves with care to avoid contaminating your skin and wash hands immediately after.[12]
Apparel : Full-length pants and closed-toe shoes are mandatory.[8][9]
Respiratory Protection :
All handling of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene, including weighing of the solid, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
If a situation arises where engineering controls fail or are not available (e.g., large-scale spill), a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates would be necessary.[13]
Task-Specific PPE Workflow Diagram
The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task.
Caption: PPE decision workflow for handling the target compound.
Operational Protocols: From Benchtop to Storage
Engineering Controls
Primary Containment : All procedures involving this compound must be conducted in a properly functioning and certified chemical fume hood. This is non-negotiable and serves as the primary barrier to respiratory exposure.
Ventilation : Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.[6]
Safe Handling Procedures
Preparation : Before starting, designate a specific work area within the fume hood. Cover the work surface with absorbent, disposable bench paper.
Weighing : When weighing the solid, use an anti-static weigh boat or paper. Perform this task in the fume hood to contain any airborne dust.
Transfers : When transferring solutions, use a pipette or cannula. Pouring should be done slowly and carefully to minimize splashing.
Hygiene : Do not eat, drink, or smoke when using this product.[4][12] Always wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[12]
Storage Requirements
Container : Store in the original, tightly closed container.[1][5][13]
Location : Keep in a cool, dry, and well-ventilated area designated for chemical storage.[1][4][5]
Incompatibilities : Store away from strong oxidizing agents.[14]
Emergency Preparedness: Spills & Exposure
Spill Cleanup Protocol
Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
Control : If safe to do so, remove all ignition sources.
Protect : Don full PPE, including safety goggles, a lab coat, and double nitrile gloves. For large spills, respiratory protection may be needed.
Contain : For solid spills, gently sweep up the material to avoid generating dust and place it into a labeled, sealable container.[1][12] Do not use a dry sweep method that creates dust clouds.[15]
Decontaminate : Clean the spill area with an appropriate solvent and then soap and water. Collect all cleanup materials in a sealed bag or container for hazardous waste disposal.
Report : Report the spill to your institution's Environmental Health & Safety (EHS) department.
First Aid Measures
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Skin Contact : Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation occurs or persists.
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[1][4]
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Waste Management & Disposal
Due to the inferred high aquatic toxicity, environmental release must be strictly avoided.[5]
Containment : All waste containing 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene, including contaminated consumables (gloves, bench paper, pipette tips), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
Labeling : The waste container must be labeled with the full chemical name and associated hazards.
Disposal : Dispose of the hazardous waste through your institution's EHS department or a licensed contractor.[13] Do not dispose of it down the drain or in the regular trash.
By adhering to these stringent safety protocols, you can effectively mitigate the risks associated with handling 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene, ensuring a safe environment for yourself and your colleagues.
References
Vertex AI Search, SAFETY D
Vertex AI Search, SAFETY D
Thermo Fisher Scientific, SAFETY D
U.S. Environmental Protection Agency, Personal Protective Equipment.
CymitQuimica, SAFETY DATA SHEET for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Georgia Institute of Technology, Environmental Health & Safety, Personal Protective Equipment.